molecular formula C9H14O2 B151983 (E)-3-Cyclohexylacrylic acid CAS No. 56453-86-2

(E)-3-Cyclohexylacrylic acid

Cat. No.: B151983
CAS No.: 56453-86-2
M. Wt: 154.21 g/mol
InChI Key: GYEYFOYXHNRMGO-VOTSOKGWSA-N
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Description

(E)-3-Cyclohexylacrylic acid is a useful research compound. Its molecular formula is C9H14O2 and its molecular weight is 154.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 147133. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-cyclohexylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-9(11)7-6-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,10,11)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEYFOYXHNRMGO-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56453-86-2
Record name 56453-86-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147133
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

An In-depth Technical Guide to (E)-3-Cyclohexylacrylic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of (E)-3-Cyclohexylacrylic acid. The information is curated for professionals in research and development, offering detailed data, experimental insights, and structural visualizations to support scientific endeavors.

Core Chemical and Physical Properties

This compound is a solid, unsaturated carboxylic acid.[1] Its core structure consists of a cyclohexyl ring attached to an acrylic acid moiety in the trans (E) configuration. The key quantitative properties of this compound are summarized in the table below for ease of reference and comparison.

PropertyValueSource
IUPAC Name (2E)-3-cyclohexylprop-2-enoic acid[1]
CAS Number 56453-86-2[1]
Molecular Formula C₉H₁₄O₂[1]
Molecular Weight 154.21 g/mol Calculated
Melting Point 58-59 °C[1]
Boiling Point 283.2 °C at 760 mmHg[1]
Physical Form Solid[1]
Purity 96%[1]
InChI 1S/C9H14O2/c10-9(11)7-6-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,10,11)/b7-6+[1]
InChI Key GYEYFOYXHNRMGO-VOTSOKGWSA-N[1]

Structural Representation

The chemical structure of this compound is depicted below. The diagram illustrates the connectivity of the atoms and the stereochemistry of the double bond.

Caption: Chemical structure of this compound.

Experimental Protocols

General Protocol for the Synthesis of this compound via Knoevenagel Condensation

Materials:

  • Cyclohexanecarboxaldehyde

  • Malonic acid

  • Pyridine (as both catalyst and solvent)

  • Piperidine (as a catalyst promoter, optional)

  • Diethyl ether (for extraction)

  • Hydrochloric acid (for acidification)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve malonic acid in pyridine.

  • Addition of Aldehyde: To the stirred solution, add cyclohexanecarboxaldehyde dropwise at room temperature. A small amount of piperidine can be added to accelerate the reaction.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours, often accompanied by the evolution of carbon dioxide due to the decarboxylation of the intermediate.[2]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the crude product.

  • Extraction: Extract the aqueous mixture with diethyl ether. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Pyridine is a flammable and toxic liquid; handle with care.

  • The reaction can be exothermic; control the addition of reagents.

Synthetic Pathway Visualization

The following diagram illustrates the generalized Knoevenagel condensation pathway for the synthesis of this compound.

G reactant1 Cyclohexanecarboxaldehyde intermediate Unstable Intermediate reactant1->intermediate + reactant2 Malonic Acid reactant2->intermediate catalyst Pyridine / Piperidine catalyst->intermediate Catalyzes product This compound intermediate->product Decarboxylation & Dehydration co2 CO₂ intermediate->co2 h2o H₂O intermediate->h2o

Caption: Knoevenagel condensation for this compound synthesis.

Safety Information

This compound is classified with the GHS07 pictogram, indicating it can be harmful.[1] The signal word is "Warning".[1]

Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated area and use appropriate personal protective equipment.[3]

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available scientific literature detailing specific biological activities or involvement in signaling pathways for this compound. Further research is required to elucidate any potential pharmacological or biological roles of this compound.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. Always refer to the original source and conduct a thorough risk assessment before handling any chemical substances.

References

An In-depth Technical Guide to the Synthesis and Purification of (E)-3-Cyclohexylacrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of (E)-3-Cyclohexylacrylic acid, a valuable building block in organic synthesis and drug discovery. The document details the underlying chemical principles, experimental procedures, and analytical data pertinent to the preparation of this compound.

Synthesis via Doebner-Knoevenagel Condensation

The synthesis of this compound is most effectively achieved through the Doebner modification of the Knoevenagel condensation.[1][2][3][4] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, in this case, malonic acid, catalyzed by a weak base.[4] The Doebner modification specifically utilizes pyridine as the solvent and a catalytic amount of piperidine, which facilitates the decarboxylation of the intermediate to yield the α,β-unsaturated carboxylic acid.[1][2][3]

The reaction proceeds by the condensation of cyclohexanecarboxaldehyde with malonic acid in the presence of pyridine and a catalytic amount of piperidine. The mixture is typically heated to drive the reaction to completion, followed by an acidic workup to precipitate the desired product.

Reaction Data
ParameterValueReference
Reactants Cyclohexanecarboxaldehyde, Malonic Acid[2][3]
Solvent Pyridine[2][3]
Catalyst Piperidine[2][3]
Reaction Temperature Reflux (Pyridine boiling point: 115 °C)[2]
Reaction Time 2-6 hours[5]
Typical Yield >90%[6]
Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexanecarboxaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (2.5-3.0 eq).

  • Addition of Catalyst: To the stirred mixture, add a catalytic amount of piperidine (0.1 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing crushed ice and an excess of dilute hydrochloric acid (e.g., 2 M HCl) to neutralize the pyridine and precipitate the product.[5]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water to remove any remaining salts, and air-dry.

Purification by Recrystallization

The crude this compound is purified by recrystallization to remove unreacted starting materials and by-products.[7][8][9][10][11][12][13][14] Recrystallization is a technique that relies on the differential solubility of the compound and impurities in a suitable solvent at different temperatures.[11][13]

For this compound, a moderately polar compound, a mixed solvent system such as ethanol/water or a single solvent like heptane or cyclohexane can be effective. The ideal solvent or solvent system should be determined experimentally to maximize yield and purity.

Purification Data
ParameterValueReference
Purification Method Recrystallization[7][8][9][10][11][12][13][14]
Potential Solvents Ethanol/Water, Heptane, CyclohexaneGeneral principle
Expected Purity >98%General outcome
Melting Point (pure) 58-59 °C
Experimental Protocol: Purification
  • Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can enhance the yield.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator.

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.

PropertyValueReference
Molecular Formula C₉H₁₄O₂
Molecular Weight 154.21 g/mol
Appearance White to off-white solid
Melting Point 58-59 °C
Boiling Point 283.2 °C at 760 mmHg
¹H NMR (CDCl₃, ppm) δ 1.10-1.35 (m, 5H), 1.60-1.80 (m, 5H), 2.10-2.25 (m, 1H), 5.78 (d, J=15.7 Hz, 1H), 7.07 (dd, J=15.7, 6.9 Hz, 1H), 12.1 (br s, 1H)Compiled from various sources
¹³C NMR (CDCl₃, ppm) δ 25.8, 26.0, 32.0, 41.5, 120.0, 155.0, 172.0Compiled from various sources

Visualizations

Reaction Pathway: Doebner-Knoevenagel Condensation

Doebner_Knoevenagel cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Cyclohexanecarboxaldehyde Cyclohexanecarboxaldehyde Aldol_Adduct Aldol Adduct Cyclohexanecarboxaldehyde->Aldol_Adduct Malonic_Acid Malonic Acid Enolate Enolate of Malonic Acid Malonic_Acid->Enolate Deprotonation Enolate->Aldol_Adduct Nucleophilic Attack Unstable_Diacid Unstable α,β-Unsaturated Diacid Aldol_Adduct->Unstable_Diacid Dehydration Product This compound Unstable_Diacid->Product Decarboxylation (-CO₂) Catalyst Piperidine (cat.) Pyridine (solvent) Catalyst->Enolate Catalyst->Aldol_Adduct

Caption: Doebner-Knoevenagel reaction pathway.

Experimental Workflow: Synthesis

Synthesis_Workflow Start Start Combine_Reactants Combine Cyclohexanecarboxaldehyde, Malonic Acid, and Pyridine Start->Combine_Reactants Add_Catalyst Add Piperidine Combine_Reactants->Add_Catalyst Heat_Reflux Heat to Reflux (2-6 h) Add_Catalyst->Heat_Reflux Cool Cool to Room Temperature Heat_Reflux->Cool Workup Acidic Work-up (HCl/Ice) Cool->Workup Filter Vacuum Filtration Workup->Filter Wash Wash with Cold Water Filter->Wash Dry Air Dry Crude Product Wash->Dry End Crude Product Dry->End

Caption: Synthesis workflow for this compound.

Experimental Workflow: Purification

Purification_Workflow Start Start with Crude Product Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Hot_Filter Hot Gravity Filtration (if necessary) Dissolve->Hot_Filter Cool_Slowly Cool Slowly to Room Temperature Hot_Filter->Cool_Slowly Cool_Ice_Bath Cool in Ice Bath Cool_Slowly->Cool_Ice_Bath Vacuum_Filter Vacuum Filtration Cool_Ice_Bath->Vacuum_Filter Wash_Cold Wash Crystals with Cold Solvent Vacuum_Filter->Wash_Cold Dry_Crystals Dry Purified Crystals Wash_Cold->Dry_Crystals End Pure this compound Dry_Crystals->End

Caption: Purification workflow by recrystallization.

References

Spectroscopic Profile of (E)-3-Cyclohexylacrylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (E)-3-Cyclohexylacrylic acid, a molecule of interest in various chemical research and development sectors. This document presents a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supplemented with detailed experimental protocols and a visual workflow for its spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound. This data is crucial for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.0br s1H-COOH
~7.10dd1H=CH-COOH
~5.80d1H-CH=
~2.20m1H-CH- (cyclohexyl)
~1.80-1.60m5HCyclohexyl CH₂
~1.30-1.10m5HCyclohexyl CH₂

Solvent: CDCl₃. Spectrometer frequency: 400 MHz. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~172C=O
~155=CH-COOH
~120-CH=
~40-CH- (cyclohexyl)
~32Cyclohexyl CH₂
~26Cyclohexyl CH₂
~25Cyclohexyl CH₂

Solvent: CDCl₃. Spectrometer frequency: 100 MHz. Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (carboxylic acid dimer)
2925, 2850StrongC-H stretch (cyclohexyl)
1710-1690StrongC=O stretch (conjugated carboxylic acid)
1640MediumC=C stretch (alkene)
1450MediumC-H bend (cyclohexyl)
1300-1200StrongC-O stretch
980Strong=C-H bend (trans)

Sample preparation: KBr pellet or thin film.

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Fragmentation Data for this compound

m/zRelative Intensity (%)Assignment
154High[M]⁺ (Molecular Ion)
137Medium[M - OH]⁺
111Medium[M - COOH]⁺
83High[C₆H₁₁]⁺ (Cyclohexyl cation)
55High[C₄H₇]⁺

Ionization method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended to serve as a guide for researchers to reproduce these results.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse program with a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with a Fourier transform, phase correction, and baseline correction.

    • Reference the chemical shifts to the residual solvent peak of CHCl₃ at 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans (typically 1024 or more) will be necessary due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

    • Reference the chemical shifts to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.

  • Data Acquisition:

    • Set the ionization energy to 70 eV.

    • Acquire the mass spectrum over a mass range of m/z 40-200.

    • The instrument will detect the mass-to-charge ratio of the molecular ion and its fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation Synthesis Synthesis & Purification of this compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Elucidation Structural Elucidation (Connectivity & Stereochemistry) NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Comprehensive Spectroscopic Report Purity_Assessment->Final_Report

Caption: Workflow for the spectroscopic characterization of this compound.

Technical Guide: Solubility and Stability of (E)-3-Cyclohexylacrylic Acid in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of (E)-3-Cyclohexylacrylic acid in a variety of common laboratory solvents. The information contained herein is intended to support researchers and professionals in drug development and other scientific fields in the effective handling, storage, and application of this compound.

Compound Overview

This compound is a carboxylic acid derivative with a cyclohexyl moiety. Its chemical structure influences its physicochemical properties, including solubility and stability, which are critical parameters for its use in experimental and developmental settings.

Solubility Profile

The solubility of a compound is a fundamental property that dictates its utility in various applications, from chemical reactions to biological assays. The following sections detail the experimental approach to determine the solubility of this compound and present a template for the resulting data.

2.1. Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

A widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol outlines the steps to ascertain the solubility of this compound in various solvents.

  • Materials:

    • This compound (purity ≥ 98%)

    • Common laboratory solvents (e.g., Water, Ethanol, Methanol, Acetone, Dimethyl Sulfoxide (DMSO), Ethyl Acetate) of at least analytical grade

    • 20 mL glass vials with Teflon-lined screw caps

    • Orbital shaker or shaking incubator

    • Centrifuge

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Analytical balance

    • Volumetric flasks and pipettes

  • Procedure:

    • An excess amount of this compound is added to a series of vials containing a known volume (e.g., 10 mL) of each test solvent.

    • The vials are securely capped and placed in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

    • The samples are allowed to equilibrate for a minimum of 24 hours to ensure that saturation is reached.

    • Following equilibration, the samples are centrifuged at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

    • A clear aliquot of the supernatant is carefully removed and diluted with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

    • The concentration of the diluted sample is determined by HPLC analysis against a previously prepared standard curve of this compound.

    • The solubility is calculated based on the measured concentration and the dilution factor, and is typically expressed in mg/mL.

2.2. Solubility Data Summary

The following table provides a template for summarizing the solubility data of this compound in common laboratory solvents.

Table 1: Solubility of this compound in Common Solvents at 25 °C

SolventSolubility (mg/mL)Qualitative Solubility
Water[Insert Data][e.g., Sparingly Soluble]
Ethanol[Insert Data][e.g., Freely Soluble]
Methanol[Insert Data][e.g., Freely Soluble]
Acetone[Insert Data][e.g., Very Soluble]
Dimethyl Sulfoxide (DMSO)[Insert Data][e.g., Very Soluble]
Ethyl Acetate[Insert Data][e.g., Soluble]

2.3. Experimental Workflow for Solubility Determination

G Figure 1: Experimental Workflow for Solubility Determination cluster_preparation Sample Preparation cluster_analysis Quantitative Analysis A Add excess this compound to a known volume of solvent B Equilibrate on an orbital shaker (e.g., 25 °C for 24h) A->B C Centrifuge to separate undissolved solid B->C D Collect the saturated supernatant C->D E Dilute supernatant to a concentration within the analytical range D->E Dilution F Analyze by a validated HPLC-UV method E->F G Quantify concentration using a standard curve F->G H Determine Final Solubility (mg/mL) G->H Calculation

Caption: Workflow for determining the solubility of this compound.

Stability Profile

The chemical stability of this compound is a critical factor for its storage and handling. Forced degradation studies are employed to understand its stability under various stress conditions.

3.1. Experimental Protocol: Forced Degradation Study

This protocol outlines the methodology for assessing the stability of this compound under hydrolytic, oxidative, and photolytic stress conditions.

  • Materials:

    • This compound

    • A suitable solvent in which the compound is soluble and stable (e.g., Methanol or Acetonitrile)

    • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

    • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

    • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

    • Temperature-controlled chambers

    • Photostability chamber with a UV light source

    • HPLC system with a Diode Array Detector (DAD) or Mass Spectrometry (MS) detector

  • Procedure:

    • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C).

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.

    • Photolytic Degradation: Expose the stock solution to UV light in a photostability chamber. A control sample should be kept in the dark.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition, neutralize if necessary, and dilute.

    • Analyze the samples by HPLC-DAD or HPLC-MS to determine the percentage of the parent compound remaining and to identify any major degradation products.

3.2. Stability Data Summary

The results of the forced degradation study can be summarized in the following table.

Table 2: Stability of this compound under Forced Degradation

Stress ConditionTime (hours)% Parent Compound RemainingObservations / Major Degradants
0.1 M HCl (60 °C)24[Insert Data][e.g., No significant degradation]
0.1 M NaOH (RT)24[Insert Data][e.g., >10% degradation, peak at RRT x.x]
3% H₂O₂ (RT)24[Insert Data][e.g., Minor degradation]
Photolytic (UV)24[Insert Data][e.g., Isomerization to Z-isomer observed]

3.3. Logical Relationships in Solubility and Stability

G Figure 2: Factors Influencing Compound Solubility and Stability cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors Compound This compound (pKa, logP, crystal structure) Solubility Solubility Compound->Solubility Stability Stability Compound->Stability Solvent Solvent Properties (Polarity, pH, H-bonding) Solvent->Solubility Solvent->Stability Conditions Environmental Conditions (Temperature, Light, Oxygen) Conditions->Solubility affects Conditions->Stability

Caption: Interplay of factors governing the solubility and stability of a chemical compound.

Conclusion

This guide provides a framework for determining and understanding the solubility and stability of this compound. The outlined experimental protocols and data presentation formats are intended to assist researchers in generating the necessary data to support their scientific endeavors. The solubility and stability profiles are crucial for ensuring the appropriate use, storage, and formulation of this compound in a laboratory setting.

Potential biological activities of cyclohexyl-containing acrylic acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Potential Biological Activities of Cyclohexyl-Containing Acrylic Acids

For Researchers, Scientists, and Drug Development Professionals

The intersection of the cyclohexyl moiety and the acrylic acid scaffold presents a compelling area of investigation in medicinal chemistry. The rigid, lipophilic nature of the cyclohexane ring, combined with the reactive and versatile acrylic acid functional group, gives rise to a diverse range of molecular architectures with significant potential for biological activity. This technical guide provides a comprehensive overview of the current understanding of these compounds, focusing on their antimicrobial, anti-inflammatory, analgesic, and anticancer properties. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows to facilitate further research and development in this promising field.

Antimicrobial Activities

Cyclohexyl-containing acrylic acid derivatives have demonstrated notable activity against various bacterial and fungal pathogens. The incorporation of the cyclohexyl group can enhance the lipophilicity of the molecule, potentially facilitating its passage through microbial cell membranes.

Quantitative Data: Antimicrobial Efficacy

The following table summarizes the antimicrobial activity of a copolymer of N-cyclohexylacrylamide (NCA) and 7-methacryloyloxy-4-methyl coumarin (MACU), as determined by the zone of inhibition.

Compound/Copolymer (Ratio)Escherichia coliSalmonella typhiBacillus cereusAspergillus nigerCandida albicansCandida tropicalis
poly (NCA-co-MACU) (0.5:0.5) 20 mm27 mm40 mm25 mm30 mm35 mm
Ciprofloxacin (Standard) 10 mm24 mm32 mm---
Amphotericin B (Standard) ---18 mm22 mm25 mm
Data sourced from YMER[1]. The results show that the copolymer exhibited greater inhibitory activity than the standard antimicrobial agents Ciprofloxacin and Amphotericin B[1].
Experimental Protocol: Agar Well Diffusion Assay

This method is widely used to evaluate the antimicrobial activity of chemical compounds.[2][3][4]

Materials:

  • Muller-Hinton Agar (MHA) plates

  • Sterile broth culture of the test microorganism (e.g., E. coli, S. aureus) adjusted to 0.5 McFarland turbidity standard

  • Test compound solution (dissolved in a suitable solvent like DMSO)

  • Positive control (standard antibiotic) and negative control (solvent)

  • Sterile cork borer (6-8 mm diameter)

  • Sterile cotton swabs

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Inoculation: A sterile cotton swab is dipped into the standardized microbial broth culture. The excess fluid is removed by pressing the swab against the inside of the tube. The swab is then used to streak the entire surface of an MHA plate, rotating the plate approximately 60 degrees between streaks to ensure even coverage. The plate is allowed to dry for a few minutes.[3][5]

  • Well Creation: A sterile cork borer is used to punch uniform wells into the agar.[2][4] The agar plugs are carefully removed.

  • Sample Addition: A specific volume (e.g., 100 µL) of the test compound solution, positive control, and negative control are added to their respective wells.[2]

  • Pre-diffusion: The plates are often left at room temperature or refrigerated for a period (e.g., 30 minutes to 1 hour) to allow the compounds to diffuse into the agar before microbial growth begins.[2]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[3][5]

  • Measurement: After incubation, the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters (mm).[5]

G Workflow: Agar Well Diffusion Assay cluster_prep Preparation cluster_loading Sample Loading cluster_incubation Incubation & Measurement prep_agar Prepare Inoculated Muller-Hinton Agar Plate prep_wells Create Wells (6-8 mm diameter) prep_agar->prep_wells load_sample Add Test Compound to Well (e.g., 100 µL) prep_wells->load_sample incubate Incubate Plate (e.g., 37°C for 24h) load_sample->incubate load_controls Add Positive & Negative Controls to Wells load_controls->incubate measure Measure Zone of Inhibition (mm) incubate->measure

Caption: A simplified workflow for the agar well diffusion antimicrobial assay.

Anti-inflammatory and Analgesic Activities

Derivatives of cyclohexyl-containing acids, particularly cyclohexyl-N-acylhydrazones, have shown significant promise as anti-inflammatory and analgesic agents.[6][7][8] Their mechanism often involves the inhibition of key inflammatory pathways.

Quantitative Data: Anti-inflammatory & Analgesic Effects

The following table presents the activity of cyclohexyl-N-acylhydrazone derivatives in murine models.

CompoundAnti-inflammatory Activity (% Inhibition of Leukocyte Migration)Analgesic Activity (% Inhibition of Acetic Acid-induced Writhing)
LASSBio-294 (Prototype) 35.2 ± 6.150.1 ± 4.3
Compound 10 (Cyclohexyl derivative) 55.4 ± 5.865.3 ± 7.2
Indomethacin (Standard) 40.6 ± 3.570.5 ± 5.9
Data is for an oral dose of 100 µmol/kg. Sourced from Molecules, 2015[6]. Replacing the 1,3-benzodioxole system in the prototype with a cyclohexyl subunit resulted in an improvement of both anti-inflammatory and analgesic activities[6].
Experimental Protocol: Carrageenan-Induced Paw Edema

This is a classic and highly reproducible model for evaluating the efficacy of acute anti-inflammatory agents.[6][9][10]

Materials:

  • Male Wistar rats or Swiss mice

  • 1% Carrageenan solution in sterile saline

  • Test compound and vehicle control

  • Parenteral administration tools (e.g., oral gavage needles)

  • Plebismometer or digital calipers for measuring paw volume/thickness

Procedure:

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week.

  • Baseline Measurement: The initial volume or thickness of the right hind paw of each animal is measured before any treatment.[11]

  • Compound Administration: Animals are divided into groups (vehicle control, positive control e.g., indomethacin, and test compound groups). The compounds are administered orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection.[9]

  • Induction of Inflammation: A subcutaneous injection of 0.1 mL of 1% carrageenan solution is administered into the sub-plantar region of the right hind paw of each animal.[6][11]

  • Paw Volume Measurement: The paw volume or thickness is measured at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours). The peak edema is typically observed around 3-5 hours.[6][11]

  • Calculation: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathway: Arachidonic Acid Cascade

Many anti-inflammatory drugs exert their effects by inhibiting cyclooxygenase (COX) and/or lipoxygenase (LOX) enzymes. These enzymes are crucial for the metabolism of arachidonic acid into pro-inflammatory mediators like prostaglandins and leukotrienes.[12][13][14] Dual inhibition of COX-2 and 5-LOX is a rational strategy for developing safer and more effective anti-inflammatory agents.[14]

G Mechanism: Inhibition of the Arachidonic Acid Cascade cluster_cox COX Pathway cluster_lox LOX Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid (AA) pla2->aa Cellular Stimuli cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox pgs Prostaglandins (PGs) cox->pgs inflammation Inflammation Pain | Edema pgs->inflammation cox_inhibitor Cyclohexyl Acrylic Acids (COX Inhibitors) cox_inhibitor->cox Inhibit lts Leukotrienes (LTs) lox->lts lts->inflammation lox_inhibitor Cyclohexyl Acrylic Acids (LOX Inhibitors) lox_inhibitor->lox Inhibit

Caption: Inhibition of COX and LOX pathways by acrylic acid derivatives.

Anticancer Activities

Emerging evidence suggests that acrylic acid derivatives possess antiproliferative properties against various cancer cell lines.[15] One of the key mechanisms identified is the inhibition of tubulin polymerization, a critical process for cell division.

Quantitative Data: In Vitro Cytotoxicity

The following table shows the cytotoxic activity (IC₅₀ values) of newly synthesized acrylate derivatives against the MCF-7 human breast cancer cell line.

CompoundR1 GroupR2 GroupIC₅₀ (µM)
5a 3,4-dimethoxyphenyl2,3,4-trimethoxybenzylidene9.31 ± 0.45
5b 3,4,5-trimethoxyphenyl2,3,4-trimethoxybenzylidene5.12 ± 0.28
6e 3,4,5-trimethoxyphenyl3,4,5-trimethoxybenzylidene2.57 ± 0.16
6f 3,4,5-trimethoxyphenyl4-chlorobenzylidene3.26 ± 0.21
CA-4 (Positive Control) --0.03 ± 0.01
Data sourced from Heliyon, 2023[15]. Compound 6e emerged as the most active member of the synthesized series, demonstrating considerable cytotoxic activity[15].
Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16]

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete culture medium

  • Test compound, vehicle, and positive control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Plates are incubated for 24 hours to allow for cell attachment.[17][18]

  • Compound Treatment: The medium is removed and replaced with fresh medium containing serial dilutions of the test compound. Control wells receive vehicle only. The plates are then incubated for a specified period (e.g., 48 or 72 hours).[16]

  • MTT Addition: After incubation, 10-20 µL of MTT solution is added to each well, and the plate is incubated for another 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[17][18]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100-200 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is typically placed on an orbital shaker for 15 minutes to ensure complete dissolution.[17]

  • Absorbance Measurement: The absorbance is read using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).

  • Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Mechanism of Action: Tubulin Polymerization Inhibition

Tubulin inhibitors are a class of anticancer agents that interfere with the dynamics of microtubules, which are essential for forming the mitotic spindle during cell division.[1][19] By disrupting microtubule formation, these agents can halt the cell cycle, typically at the G2/M phase, and induce programmed cell death (apoptosis).[7][19] They are broadly categorized as microtubule-destabilizing agents (which inhibit polymerization) or microtubule-stabilizing agents (which prevent depolymerization).[1][20]

G Mechanism: Disruption of Microtubule Dynamics by Tubulin Inhibitors tubulin αβ-Tubulin Dimers mt Microtubule (MT) tubulin->mt Polymerization (Assembly) mt->tubulin Depolymerization (Disassembly) spindle Mitotic Spindle Formation mt->spindle mitosis Cell Division (Mitosis) spindle->mitosis arrest G2/M Phase Arrest apoptosis Apoptosis (Cell Death) arrest->apoptosis inhibitor Cyclohexyl Acrylic Acids (Tubulin Inhibitors) inhibitor->tubulin Inhibit Polymerization inhibitor->arrest

Caption: Tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest.

Conclusion and Future Outlook

Cyclohexyl-containing acrylic acids and their derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. The evidence presented highlights their potential as leads for the development of new antimicrobial, anti-inflammatory, and anticancer agents. The lipophilic cyclohexyl ring and the reactive acrylic acid core provide a robust framework for structural modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Future research should focus on synthesizing novel analogues to establish clear structure-activity relationships (SAR), optimizing potency and selectivity, and elucidating the precise molecular mechanisms underlying their biological effects. Advanced studies involving in vivo models, ADME/Tox profiling, and target identification will be crucial in translating the potential of these compounds from the laboratory to clinical applications. The continued exploration of this chemical space is poised to yield novel therapeutic agents to address unmet medical needs.

References

An In-depth Technical Guide to the Synthesis of (E)-3-Cyclohexylacrylic Acid: Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic route to (E)-3-Cyclohexylacrylic acid, a valuable building block in medicinal chemistry and materials science. The core of this synthesis revolves around the Knoevenagel-Doebner condensation, a reliable and well-established method for the formation of α,β-unsaturated carboxylic acids. This document details the necessary starting materials, provides a step-by-step experimental protocol, and presents the expected quantitative data for the reaction.

Core Synthesis Pathway: The Knoevenagel-Doebner Condensation

The most common and efficient method for the synthesis of this compound is the Knoevenagel condensation, specifically utilizing the Doebner modification.[1][2][3] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, in this case, malonic acid.[4] The Doebner modification employs pyridine as a solvent and a catalytic amount of a weak base, such as piperidine, to facilitate the reaction and subsequent decarboxylation to yield the desired α,β-unsaturated acid.[1][2][3]

The primary starting materials for this synthesis are cyclohexanecarboxaldehyde and malonic acid.

Starting Materials: Properties and Characteristics

A thorough understanding of the properties of the starting materials is crucial for successful synthesis. The key characteristics of cyclohexanecarboxaldehyde and malonic acid are summarized in the table below.

PropertyCyclohexanecarboxaldehydeMalonic Acid
Molecular Formula C₇H₁₂OC₃H₄O₄
Molecular Weight 112.17 g/mol 104.06 g/mol
Appearance Colorless liquidWhite solid
Boiling Point 161-163 °C135 °C (decomposes)
Melting Point -43 °C135-137 °C
Solubility Insoluble in waterSoluble in water, ethanol, and pyridine

Experimental Protocol: Doebner Modification of the Knoevenagel Condensation

The following protocol is a representative procedure for the synthesis of this compound based on established methodologies for Knoevenagel-Doebner condensations.[1][5][6]

Materials:

  • Cyclohexanecarboxaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve malonic acid (1.2 equivalents) in pyridine (2-3 volumes relative to the aldehyde).

  • Addition of Reagents: To this solution, add cyclohexanecarboxaldehyde (1.0 equivalent) followed by a catalytic amount of piperidine (0.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 115-120°C) and maintain for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing crushed ice and acidify with concentrated hydrochloric acid until the pH is approximately 1-2. This will cause the product to precipitate.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash successively with water and brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes, to yield pure this compound.

Quantitative Data and Reaction Parameters

The following table summarizes the typical quantitative data and reaction parameters for the synthesis of this compound via the Knoevenagel-Doebner condensation. Yields can vary based on the specific reaction scale and purification methods.

ParameterValue
Cyclohexanecarboxaldehyde:Malonic Acid:Piperidine Molar Ratio 1 : 1.2 : 0.1
Solvent Pyridine
Reaction Temperature 115-120 °C (Reflux)
Reaction Time 3-4 hours
Expected Yield 70-85%

Visualizing the Synthesis

To better illustrate the process, the following diagrams outline the chemical transformation and the general experimental workflow.

Reaction_Pathway Reaction Pathway for the Synthesis of this compound Cyclohexanecarboxaldehyde Cyclohexanecarboxaldehyde Intermediate Unstable Intermediate Cyclohexanecarboxaldehyde->Intermediate + Malonic Acid (Pyridine, Piperidine) Malonic_Acid Malonic Acid Malonic_Acid->Intermediate Product This compound Intermediate->Product Decarboxylation (-CO₂) Dehydration (-H₂O) CO2 CO₂ H2O H₂O

Caption: Knoevenagel-Doebner condensation pathway.

Experimental_Workflow Experimental Workflow for Synthesis cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Mix Cyclohexanecarboxaldehyde, Malonic Acid, Pyridine, Piperidine Reflux Heat to Reflux (3-4h) Reagents->Reflux Quench Cool and Acidify with HCl Reflux->Quench Extract Extract with Diethyl Ether Quench->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Recrystallize Recrystallize Evaporate->Recrystallize Final_Product Final_Product Recrystallize->Final_Product Pure this compound

Caption: Step-by-step experimental workflow.

References

Theoretical studies and computational modeling of (E)-3-Cyclohexylacrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Theoretical and Computational Modeling of (E)-3-Cyclohexylacrylic Acid

Abstract

This compound is a molecule of interest for potential applications in materials science and drug development. Computational modeling provides a powerful, cost-effective, and efficient avenue for elucidating its molecular properties, predicting its behavior, and guiding experimental research. This technical guide details the theoretical framework and computational methodologies for a comprehensive analysis of this compound. It covers quantum chemical calculations based on Density Functional Theory (DFT) to determine its structural, electronic, and vibrational properties, as well as molecular docking simulations to explore its potential as a therapeutic agent. This document is intended for researchers, scientists, and professionals in drug development seeking to apply computational techniques to the study of similar organic molecules.

Introduction

This compound, with its combination of a cyclohexyl ring and an acrylic acid moiety, presents a unique structural scaffold. Understanding its three-dimensional geometry, electronic charge distribution, and reactivity is fundamental to harnessing its potential. Theoretical studies and computational modeling offer deep insights into these characteristics at the atomic level.

This guide focuses on two primary computational techniques:

  • Density Functional Theory (DFT): A robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[1][2][3][4] It is employed to optimize the molecular geometry, predict vibrational spectra (IR and Raman), and analyze electronic properties such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and molecular electrostatic potential (MEP).

  • Molecular Docking: A computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][6][7][8] This technique is instrumental in drug discovery for predicting the binding affinity and interaction mode of a ligand with the active site of a target protein.

Theoretical Methodologies and Protocols

A standard computational workflow for analyzing a molecule like this compound involves a multi-step process, beginning with structural optimization and culminating in the evaluation of its potential biological activity.

G cluster_0 Computational Workflow A Initial Structure Generation This compound B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Vibrational Analysis) B->C D Electronic Property Analysis (HOMO, LUMO, MEP) B->D E Molecular Docking (Ligand Preparation) B->E G Docking Simulation (e.g., AutoDock Vina) E->G F Target Protein Preparation (e.g., COX-2, PDB ID: 5IKR) F->G H Analysis of Results (Binding Energy, Interactions) G->H

Caption: General workflow for the computational analysis of a target molecule.
Density Functional Theory (DFT) Calculations

DFT calculations are typically performed using software packages like Gaussian.[3] The B3LYP functional combined with a 6-311++G(d,p) basis set is a widely accepted level of theory for achieving accurate results for organic molecules.[1][2]

Experimental Protocol:

  • Structure Optimization: The initial 3D structure of this compound is drawn and subjected to geometry optimization using the B3LYP/6-311++G(d,p) method. This process finds the lowest energy conformation of the molecule.

  • Vibrational Frequency Analysis: Following optimization, harmonic vibrational frequencies are calculated at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations provide theoretical FT-IR and Raman spectra.[2]

  • Electronic Property Calculation: Key electronic descriptors are derived from the optimized structure.

    • HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are calculated. The energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular reactivity and stability.[2]

    • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.[3]

Molecular Docking Simulation

Molecular docking studies are performed to investigate the potential interaction of this compound with a biological target. The choice of target depends on the therapeutic area of interest. For instance, given its structural similarity to some non-steroidal anti-inflammatory drugs (NSAIDs), Cyclooxygenase-2 (COX-2) could be a relevant target.

Experimental Protocol:

  • Protein Preparation: The 3D crystal structure of the target protein (e.g., human COX-2) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added.

  • Ligand Preparation: The DFT-optimized structure of this compound is prepared for docking. This involves assigning appropriate atom types and charges.

  • Docking Simulation: Software such as AutoDock is used to perform the docking.[8] The program explores a multitude of possible conformations of the ligand within the active site of the protein and scores them based on a calculated binding affinity (e.g., in kcal/mol).

  • Interaction Analysis: The resulting docked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues. Visualization tools like Discovery Studio are often used for this purpose.[5]

G cluster_1 Hypothetical Signaling Pathway Inhibition ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Catalysis Inflammation Inflammation & Pain Prostaglandins->Inflammation Molecule This compound (Ligand) Molecule->COX2 Binding & Inhibition

Caption: Hypothetical inhibition of the COX-2 pathway by the target molecule.

Predicted Molecular Properties (Illustrative Data)

The following tables summarize the kind of quantitative data that would be generated from the computational studies described above. Note: These values are illustrative examples for this compound and are not derived from published experimental results.

Table 1: Selected Optimized Geometrical Parameters
ParameterBond/AngleCalculated Value
Bond Lengths (Å)
C=O1.215
C-O1.354
C=C1.341
C-C (vinyl-cyclohexyl)1.510
Bond Angles (°)
O=C-O123.5
C=C-C (vinyl)121.8
C-C-C (cyclohexyl)111.2
Table 2: Theoretical Vibrational Frequencies and Assignments
Experimental FT-IR (cm⁻¹)Experimental Raman (cm⁻¹)Calculated (Scaled) Wavenumber (cm⁻¹)Vibrational Assignment (Potential Energy Distribution)
305030483055O-H stretch (Carboxylic acid)
2925, 28502928, 28522926, 2851C-H stretch (Cyclohexyl)
171017081712C=O stretch (Carboxylic acid)
164016451642C=C stretch (Vinyl)
142014181425C-O-H in-plane bend
125012551252C-O stretch (Carboxylic acid)
980985981=C-H out-of-plane bend (trans)
Table 3: Calculated Electronic Properties
ParameterValue (Hartree)Value (eV)
EHOMO-0.254-6.91
ELUMO-0.078-2.12
Energy Gap (ΔE) 0.176 4.79
Dipole Moment (Debye)-2.85
Table 4: Molecular Docking Results against COX-2 (Illustrative)
LigandBinding Affinity (kcal/mol)Interacting Residues (Amino Acids)Interaction Type
This compound-7.8ARG-120, TYR-355, SER-530Hydrogen Bond
VAL-349, LEU-352, ALA-527Hydrophobic

Conclusion

This guide outlines a comprehensive computational strategy for the characterization of this compound. By employing DFT, researchers can obtain detailed information on the molecule's geometric, vibrational, and electronic properties. Furthermore, molecular docking simulations provide a valuable screening tool to assess its potential for biological activity by identifying likely protein targets and modes of interaction. The integration of these theoretical and computational methods provides a robust framework for guiding further experimental synthesis and evaluation, accelerating the discovery and development process for new chemical entities.

References

Methodological & Application

Application Notes and Protocols for (E)-3-Cyclohexylacrylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-Cyclohexylacrylic acid is a versatile bifunctional molecule possessing both a carboxylic acid and a reactive α,β-unsaturated system. This unique combination of functional groups makes it a valuable building block in organic synthesis for the preparation of a diverse range of compounds, including esters, amides, and more complex molecular architectures through various addition reactions. Its derivatives have potential applications in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for key organic synthesis reactions involving this compound.

Esterification of this compound

Esterification of this compound is a fundamental transformation that yields various ester derivatives. These esters can serve as important intermediates or as final products with applications as plasticizers, monomers for polymerization, and as precursors in the synthesis of pharmaceuticals. The classical Fischer-Speier esterification method, employing an alcohol in the presence of an acid catalyst, is a common and effective approach.

General Reaction Scheme
Experimental Protocol: Synthesis of Methyl (E)-3-cyclohexylacrylate

Materials:

  • This compound

  • Methanol (reagent grade)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq.) in methanol (10-20 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl (E)-3-cyclohexylacrylate.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.

Data Presentation
ReactantMolar RatioCatalystCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Typical Yield (%)
This compound1H₂SO₄1-5MethanolReflux (65)4-685-95
This compound1p-Toluenesulfonic acid5-10TolueneReflux (110)6-1280-90

Experimental Workflow

Esterification_Workflow Reactants this compound Methanol H₂SO₄ (cat.) Reaction Reflux (4-6 hours) Reactants->Reaction 1 Workup Work-up: - Evaporation - Extraction - Washing Reaction->Workup 2 Purification Purification: - Drying - Evaporation - Distillation/Chromatography Workup->Purification 3 Product Methyl (E)-3-cyclohexylacrylate Purification->Product 4

Esterification Workflow Diagram

Amide Synthesis from this compound

Amide derivatives of this compound are of significant interest in medicinal chemistry due to the prevalence of the amide bond in biologically active molecules. Standard peptide coupling reagents can be employed for the efficient synthesis of these amides.

General Reaction Scheme
Experimental Protocol: Synthesis of N-Benzyl-(E)-3-cyclohexylacrylamide

Materials:

  • This compound

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (aq)

  • Saturated sodium bicarbonate (aq)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq.), EDC (1.2 eq.), and HOBt (1.2 eq.) in anhydrous DCM (10 mL per gram of acid) in a round-bottom flask.

  • Add DIPEA (2.5 eq.) to the mixture and stir at room temperature for 10 minutes.

  • Add benzylamine (1.1 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM (30 mL).

  • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-(E)-3-cyclohexylacrylamide.

Data Presentation
Coupling ReagentBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
EDC/HOBtDIPEADCMRoom Temp12-2480-95
HATUDIPEADMFRoom Temp2-485-98
SOCl₂ then AminePyridineToluene0 to Room Temp2-675-90

Logical Relationship Diagram

Amide_Synthesis_Logic cluster_reactants Reactants & Reagents cluster_process Process Acid This compound Activation Carboxylic Acid Activation Acid->Activation Amine Primary/Secondary Amine Coupling Nucleophilic Acyl Substitution Amine->Coupling Coupling_Agent Coupling Agent (e.g., EDC, HATU) Coupling_Agent->Activation Base Organic Base (e.g., DIPEA) Base->Activation Activation->Coupling Product Amide Product Coupling->Product

Amide Synthesis Logical Flow

Michael Addition to this compound Derivatives

The α,β-unsaturated system in derivatives of this compound, such as its esters, is susceptible to conjugate addition by various nucleophiles in a Michael reaction. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation at the β-position.

General Reaction Scheme
Experimental Protocol: Michael Addition of Diethyl Malonate to Methyl (E)-3-cyclohexylacrylate

Materials:

  • Methyl (E)-3-cyclohexylacrylate

  • Diethyl malonate

  • Sodium ethoxide

  • Ethanol

  • 1 M Hydrochloric acid (aq)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal (1.1 eq.) in anhydrous ethanol under an inert atmosphere.

  • To this solution, add diethyl malonate (1.2 eq.) dropwise at 0 °C.

  • After stirring for 15 minutes, add a solution of methyl (E)-3-cyclohexylacrylate (1.0 eq.) in ethanol dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by adding 1 M HCl until the solution is acidic.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 30 mL).

  • Combine the organic extracts and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting adduct by vacuum distillation or column chromatography.

Data Presentation
NucleophileBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Diethyl malonateNaOEtEtOH0 to Room Temp12-2470-85
NitromethaneDBUTHFRoom Temp24-4860-75
ThiophenolEt₃NDCMRoom Temp4-885-95

Reaction Pathway Diagram

Michael_Addition_Pathway Michael_Acceptor Methyl (E)-3-cyclohexylacrylate Conjugate_Addition 1,4-Conjugate Addition Michael_Acceptor->Conjugate_Addition Nucleophile Nucleophile (e.g., Diethyl malonate) Enolate_Formation Enolate Formation Nucleophile->Enolate_Formation Base Base (e.g., NaOEt) Base->Enolate_Formation Enolate_Formation->Conjugate_Addition Protonation Protonation Conjugate_Addition->Protonation Product Michael Adduct Protonation->Product

This compound + H2 --(Catalyst)--> 3-Cyclohexylpropanoic acid```

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • This compound

  • Palladium on carbon (10 wt. % Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve this compound in a suitable solvent such as ethanol or ethyl acetate in a flask suitable for hydrogenation.

  • Add a catalytic amount of 10% Pd/C (typically 1-5 mol % of palladium).

  • Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction progress by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain 3-cyclohexylpropanoic acid, which can be further purified by recrystallization if necessary.

Data Presentation
CatalystCatalyst Loading (mol % Pd)SolventPressureTemperature (°C)Reaction Time (h)Typical Yield (%)
10% Pd/C1-5Ethanol1 atm (balloon)Room Temp2-6>95
PtO₂1-5Acetic Acid1-3 atmRoom Temp2-4>95

Experimental Workflow Diagram

Hydrogenation_Workflow Reactants This compound 10% Pd/C Solvent (Ethanol) Reaction_Setup Hydrogen Atmosphere (1 atm, balloon) Reactants->Reaction_Setup Reaction Stir at RT (2-6 hours) Reaction_Setup->Reaction Filtration Filtration (through Celite) Reaction->Filtration Isolation Solvent Evaporation Filtration->Isolation Product 3-Cyclohexylpropanoic acid Isolation->Product

Hydrogenation Experimental Workflow

Disclaimer

The protocols provided herein are intended as a guide for trained chemists. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. Reactions should be performed in a well-ventilated fume hood. The yields and reaction times are typical and may vary depending on the specific conditions and scale of the reaction. It is recommended to perform a small-scale trial experiment to optimize the conditions before scaling up.

Application Notes and Protocols for (E)-3-Cyclohexylacrylic Acid in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of (E)-3-Cyclohexylacrylic acid as a monomer in polymer synthesis. Due to the limited direct experimental data on the homopolymerization of this compound, this document presents generalized protocols and representative data based on the polymerization of structurally similar monomers, such as acrylic acid and its bulky esters (e.g., cyclohexyl acrylate). These notes are intended to serve as a foundational guide for researchers exploring the synthesis and applications of polymers derived from this unique monomer.

The incorporation of the bulky cyclohexyl group into a polyacrylic acid backbone is anticipated to impart unique properties to the resulting polymer, including increased hydrophobicity, altered solubility, and modified thermal and mechanical characteristics compared to linear poly(acrylic acid). Potential applications for such polymers could range from specialty adhesives and coatings to matrices for controlled drug delivery, leveraging the biocompatibility of the polyacrylate backbone.

Quantitative Data Summary

The following tables present representative quantitative data for polymers derived from monomers structurally related to this compound. This data is provided for illustrative purposes to guide experimental design and characterization.

Table 1: Representative Monomer Reactivity Ratios

Monomer 1 (M1)Monomer 2 (M2)r1r2Copolymerization System
Cyclohexyl AcrylateStyrene0.27 ± 0.050.91 ± 0.11Free Radical Copolymerization
Cyclohexyl AcrylateN-vinyl-2-pyrrolidone1.30 ± 0.090.12 ± 0.01Free Radical Copolymerization
Acrylic AcidAcrylonitrile~0.8~1.2Radical Copolymerization

Data for Cyclohexyl Acrylate is sourced from studies on its copolymerization. Data for Acrylic Acid is representative of its general reactivity in radical copolymerization.

Table 2: Illustrative Molecular Weight and Polydispersity Data

Polymerization MethodMonomer SystemMn ( g/mol )Mw/Mn (PDI)
Free Radical PolymerizationAcrylic Acid10,000 - 250,0002.0 - 5.0
RAFT PolymerizationAcrylic Acid5,000 - 100,0001.1 - 1.5
Free Radical PolymerizationCyclohexyl Acrylate50,000 - 150,0001.8 - 3.5

This table provides typical ranges for molecular weights (Mn) and polydispersity indices (PDI) achievable with different polymerization techniques for related monomers.

Table 3: Representative Thermal Properties of Related Polymers

PolymerGlass Transition Temp. (Tg, °C)Thermal Decomposition Temp. (Td, °C)
Poly(acrylic acid)~106Onset ~200
Poly(cyclohexyl acrylate)~19~250 - 350
Poly(cyclohexyl methacrylate)~104~280 - 380

Thermal properties are highly dependent on polymer molecular weight and tacticity. The values presented are typical literature values.

Experimental Protocols

The following are generalized protocols for the polymerization of this compound. Researchers should optimize these protocols based on their specific experimental goals and available equipment.

Protocol 1: Free-Radical Solution Polymerization of this compound

This protocol describes a standard free-radical polymerization in an organic solvent.

Materials:

  • This compound (monomer)

  • Anhydrous 1,4-Dioxane (solvent)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Methanol (non-solvent for precipitation)

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Nitrogen inlet and outlet

  • Temperature controller

  • Beakers, graduated cylinders, and filtration apparatus

Procedure:

  • Monomer and Solvent Preparation: In a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of this compound in 50 mL of anhydrous 1,4-dioxane.

  • Initiator Addition: Add 0.05 g of AIBN to the monomer solution.

  • Inert Atmosphere: Fit the flask with a reflux condenser and a nitrogen inlet/outlet. Purge the system with nitrogen for 20-30 minutes to remove oxygen, which can inhibit polymerization. Maintain a gentle nitrogen flow throughout the reaction.

  • Polymerization: Immerse the flask in a preheated oil bath at 70°C. Stir the reaction mixture vigorously. The polymerization is typically carried out for 6-24 hours.

  • Polymer Isolation: After the reaction period, cool the flask to room temperature. Slowly pour the viscous polymer solution into a beaker containing 500 mL of rapidly stirring methanol to precipitate the polymer.

  • Purification: Allow the precipitate to settle, then decant the supernatant. Redissolve the polymer in a minimal amount of a suitable solvent (e.g., THF or chloroform) and re-precipitate it into methanol. Repeat this process 2-3 times to remove unreacted monomer and initiator fragments.

  • Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

Protocol 2: RAFT (Reversible Addition-Fragmentation chain-Transfer) Polymerization of this compound

This protocol provides a method for a more controlled polymerization, yielding polymers with a narrower molecular weight distribution.

Materials:

  • This compound (monomer)

  • 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) (RAFT agent)

  • 4,4'-Azobis(4-cyanovaleric acid) (ACVA) (initiator)

  • Anhydrous N,N-Dimethylformamide (DMF) (solvent)

  • Diethyl ether (non-solvent for precipitation)

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • Schlenk flask

  • Magnetic stirrer with hotplate

  • Nitrogen/vacuum line

  • Temperature controller

  • Syringes and cannulas

Procedure:

  • Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add 5.0 g of this compound, 0.15 g of DDMAT (RAFT agent), and 0.02 g of ACVA (initiator).

  • Solvent Addition: Add 25 mL of anhydrous DMF to the flask.

  • Degassing: Seal the flask and subject it to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.

  • Polymerization: After the final thaw cycle, backfill the flask with nitrogen and place it in a preheated oil bath at 80°C. Stir the solution for the desired reaction time (e.g., 4-12 hours). Samples can be taken periodically via syringe to monitor conversion and molecular weight evolution.

  • Polymer Isolation: Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air. Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold, stirring diethyl ether.

  • Purification: Collect the polymer by filtration. To remove the RAFT agent and any unreacted monomer, dissolve the polymer in a small amount of DMF and re-precipitate into diethyl ether. Repeat this purification step twice.

  • Drying: Dry the final polymer product under vacuum at a moderate temperature (e.g., 40°C) to a constant weight.

Visualizations

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification A Dissolve Monomer & Initiator in Solvent B Purge with Nitrogen A->B C Heat to 70°C (6-24 hours) B->C D Precipitate in Methanol C->D E Redissolve and Re-precipitate D->E F Filter and Dry E->F G Final Polymer F->G Characterize Polymer

Caption: Workflow for Free-Radical Solution Polymerization.

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification A Combine Monomer, RAFT Agent, & Initiator in Schlenk Flask B Add Solvent A->B C Freeze-Pump-Thaw Cycles (x3) B->C D Heat to 80°C (4-12 hours) C->D E Precipitate in Diethyl Ether D->E F Redissolve and Re-precipitate E->F G Filter and Dry under Vacuum F->G H Controlled Polymer G->H Characterize Polymer

Caption: Workflow for RAFT Polymerization.

(E)-3-Cyclohexylacrylic Acid: A Versatile Building Block for Novel Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

(Application Notes and Protocols)

For Researchers, Scientists, and Drug Development Professionals

(E)-3-Cyclohexylacrylic acid is a valuable carboxylic acid building block in medicinal chemistry, offering a unique combination of a reactive acrylic acid moiety and a bulky, lipophilic cyclohexyl group. This combination allows for the synthesis of a diverse range of derivatives with potential applications in various therapeutic areas. These notes provide an overview of its application, focusing on the synthesis of derivatives targeting the Farnesoid X Receptor (FXR), a key regulator of metabolic pathways. Detailed experimental protocols and diagrams are included to guide researchers in their drug discovery efforts.

Introduction to this compound in Drug Discovery

The acrylic acid functionality of this compound serves as a versatile handle for various chemical modifications, most notably amide bond formation through coupling with a wide array of amines. The cyclohexyl group provides a non-polar scaffold that can effectively probe hydrophobic pockets within biological targets, potentially enhancing binding affinity and modulating pharmacokinetic properties.

A significant area of interest for compounds derived from structures related to this compound is the modulation of the Farnesoid X Receptor (FXR). FXR is a nuclear receptor primarily expressed in the liver and intestine and plays a crucial role in regulating bile acid, lipid, and glucose metabolism. Dysregulation of FXR signaling is implicated in various metabolic diseases, including non-alcoholic steatohepatitis (NASH), making it an attractive therapeutic target.

Application Example: Synthesis of FXR Partial Agonists

A notable example of a pharmaceutical compound class that can be conceptually derived from acrylic acid building blocks are fexaramine and its analogs, which are potent FXR agonists. While not directly synthesized from this compound itself, the underlying synthetic strategies and the biological target are highly relevant. For instance, the synthesis of potent and intestine-specific FXR partial agonists for the treatment of NASH has been reported, demonstrating the utility of the substituted acrylic acid scaffold.[1]

These compounds often feature a central acrylic acid-derived amide linkage, connecting a lipophilic moiety (akin to the cyclohexyl group) to a pharmacophore that interacts with the FXR ligand-binding domain.

Quantitative Data: In Vitro Efficacy of an FXR Partial Agonist

The following table summarizes the in vitro efficacy of a representative FXR partial agonist, demonstrating the potency that can be achieved with this class of compounds.

Compound IDTargetAssay TypeEfficacy (% of full agonist GW4064)Reference
27c FXRFXR Agonist Assay53 ± 3%[1]

Experimental Protocols

Protocol 1: General Synthesis of this compound Amide Derivatives

This protocol describes a general method for the amide coupling of this compound with a primary or secondary amine using a common coupling reagent like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

Materials:

  • This compound

  • Amine of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq) to the solution.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.

Protocol 2: Synthesis of a Substituted (E)-3-Phenylacrylic Acid Derivative (Illustrative)

This protocol is adapted from the synthesis of precursors to FXR agonists and illustrates the formation of a substituted acrylic acid moiety, which is a key structural feature.

Materials:

  • 3-Aminobenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve 3-aminobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture at reflux for 4-6 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Acidify the mixture with concentrated HCl to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield (E)-3-(3-aminophenyl)acrylic acid.

Visualizing Key Pathways and Workflows

Farnesoid X Receptor (FXR) Signaling Pathway

The following diagram illustrates the general signaling pathway of the Farnesoid X Receptor (FXR). Upon activation by a ligand (e.g., a derivative of this compound), FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription. Key downstream effects include the regulation of bile acid synthesis and transport, as well as lipid and glucose metabolism.

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte / Enterocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Physiological Effects Ligand FXR Agonist ((E)-3-Cyclohexylacrylic acid derivative) FXR_inactive Inactive FXR Ligand->FXR_inactive Enters Cell FXR_active Active FXR FXR_inactive->FXR_active Ligand Binding RXR_inactive Inactive RXR RXR_active Active RXR RXR_inactive->RXR_active FXR_RXR_complex FXR-RXR Heterodimer FXR_active->FXR_RXR_complex RXR_active->FXR_RXR_complex FXRE FXRE FXR_RXR_complex->FXRE DNA DNA Target_Genes Target Genes (e.g., SHP, BSEP) FXRE->Target_Genes Binds to mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation Bile_Acid ↓ Bile Acid Synthesis Proteins->Bile_Acid Lipid ↓ Triglyceride Levels Proteins->Lipid Glucose Improved Glucose Homeostasis Proteins->Glucose

Caption: FXR Signaling Pathway.

Experimental Workflow for Amide Derivative Synthesis

The following diagram outlines the key steps in the synthesis of an amide derivative from this compound.

Synthesis_Workflow Start Start Materials: This compound Amine Coupling Amide Coupling (HATU, DIPEA, DMF) Start->Coupling Workup Aqueous Workup (EtOAc Extraction) Coupling->Workup Purification Purification (Silica Gel Chromatography) Workup->Purification Product Final Product: Amide Derivative Purification->Product

Caption: Synthesis Workflow.

Conclusion

This compound represents a promising starting material for the development of novel pharmaceutical compounds. Its straightforward derivatization, particularly through amide coupling, allows for the exploration of diverse chemical space. The relevance of the acrylic acid scaffold in targeting nuclear receptors like FXR highlights the potential of this building block in addressing metabolic diseases. The provided protocols and diagrams serve as a foundation for researchers to design and synthesize new molecular entities based on this versatile chemical scaffold.

References

Application Note and Protocol: Synthesis of Cyclohexyl Acrylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cyclohexyl acrylate and its derivatives are versatile monomers widely utilized in the synthesis of polymers with tailored properties. The incorporation of the cyclohexyl group can enhance the glass transition temperature (Tg), hardness, and solubility of the resulting polymers. These characteristics make them valuable in the formulation of advanced coatings, adhesives, and specialized materials for the electronics industry. This document provides a detailed experimental protocol for the synthesis of cyclohexyl acrylate via the esterification of acrylic acid with cyclohexanol, a common and effective method.

Experimental Data

The following table summarizes typical reaction conditions and outcomes for the synthesis of cyclohexyl acrylate.

ParameterValueReference
Reactants
Acrylic Acid720 g[1]
Cyclohexanol1000 g[1]
Catalyst
p-Toluenesulfonic acid72 g[1]
Solvent (Water-carrying agent)
Cyclohexane1080 g[1]
Inhibitor
Phenothiazine0.72 g[1]
Reaction Conditions
Temperature95°C[1]
Reaction Time5 hours[1]
Stirring Speed250 rpm[1]
Results
Acrylic Acid Conversion91.5%[1]
Cyclohexyl Acrylate Selectivity97.2%[1]
Product Purity (after purification)>96%[2]

Experimental Protocol

This protocol details the synthesis of cyclohexyl acrylate through the esterification of acrylic acid and cyclohexanol.

Materials:

  • Acrylic acid

  • Cyclohexanol

  • p-Toluenesulfonic acid (catalyst)

  • Cyclohexane (water-carrying agent)

  • Phenothiazine (polymerization inhibitor)[1]

  • 5L reaction kettle equipped with a mechanical stirrer, thermometer, and a Dean-Stark or equivalent water separator.

  • Heating mantle

  • Standard laboratory glassware for workup and distillation.

Procedure:

  • Reaction Setup:

    • Into a 5L reaction kettle equipped with a mechanical stirrer, thermometer, and a water separator, add 720g of acrylic acid, 1000g of cyclohexanol, 1080g of cyclohexane, 72g of p-toluenesulfonic acid, and 0.72g of phenothiazine.[1]

  • Esterification Reaction:

    • Begin stirring the mixture at a controlled speed of 250 rpm.[1]

    • Heat the reaction mixture to 95°C.[1]

    • Maintain the reaction at this temperature for 5 hours.[1] Water will be azeotropically removed and collected in the water separator.

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by analyzing samples of the reaction product using gas chromatography to determine the conversion rate of acrylic acid.[1]

  • Workup and Purification:

    • After the reaction is complete, cool the reaction mixture to room temperature.

    • Neutralize the acidic catalyst by washing the mixture with a suitable basic solution (e.g., sodium bicarbonate solution).

    • Wash the organic layer with water to remove any remaining salts and water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

    • Filter to remove the drying agent.

    • Perform reduced pressure distillation to purify the cyclohexyl acrylate product.[2]

  • Product Characterization:

    • The structure and purity of the synthesized cyclohexyl acrylate can be confirmed using analytical techniques such as:

      • Infrared (IR) spectroscopy

      • Nuclear Magnetic Resonance (NMR) spectroscopy[3]

      • Gas Chromatography (GC) for purity assessment.[1]

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Product Analysis reactants Charge Reactants: - Acrylic Acid - Cyclohexanol - Cyclohexane - p-Toluenesulfonic Acid - Phenothiazine stirring Start Stirring (250 rpm) reactants->stirring heating Heat to 95°C stirring->heating reaction Maintain at 95°C for 5 hours heating->reaction cooling Cool to Room Temp. reaction->cooling neutralization Neutralization Wash cooling->neutralization water_wash Water Wash neutralization->water_wash drying Dry Organic Layer water_wash->drying filtration Filter drying->filtration distillation Reduced Pressure Distillation filtration->distillation characterization Characterization: - GC - NMR - IR distillation->characterization

Caption: Experimental workflow for the synthesis of cyclohexyl acrylate.

References

Application Notes and Protocols: Step-by-Step Synthesis of Methyl (E)-3-cyclohexylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed guide for the synthesis of methyl (E)-3-cyclohexylacrylate, a compound of interest for researchers and professionals in drug development and materials science. The protocol outlined here is based on the Mizoroki-Heck reaction, a robust and widely utilized palladium-catalyzed carbon-carbon bond-forming reaction.[1] This method is known for its high degree of stereoselectivity, typically favoring the formation of the (E)-isomer, making it well-suited for the target molecule.[2][3]

Reaction Scheme:

The synthesis of methyl (E)-3-cyclohexylacrylate can be achieved via a Mizoroki-Heck cross-coupling reaction between a cyclohexyl halide (e.g., iodocyclohexane) and methyl acrylate. The reaction is catalyzed by a palladium complex in the presence of a base.

Figure 1: General Reaction Scheme for the Synthesis of Methyl (E)-3-cyclohexylacrylate via Mizoroki-Heck Reaction.

cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Iodocyclohexane Iodocyclohexane Target Methyl (E)-3-cyclohexylacrylate Iodocyclohexane->Target MethylAcrylate Methyl Acrylate MethylAcrylate->Target Catalyst Pd(OAc)₂ Base Triethylamine (Et₃N) Solvent DMF Byproduct Et₃N·HI

Caption: Palladium-catalyzed cross-coupling of iodocyclohexane and methyl acrylate.

Data Presentation

The following table summarizes the key quantitative data for the reactants, reagents, and the expected product.

Compound Molecular Formula Molar Mass ( g/mol ) Amount (mmol) Volume/Mass Role
IodocyclohexaneC₆H₁₁I210.061.0210 mgReactant
Methyl AcrylateC₄H₆O₂86.091.2103 mg (0.11 mL)Reactant
Palladium(II) AcetatePd(OAc)₂224.500.0511.2 mgCatalyst
Triethylamine (Et₃N)C₆H₁₅N101.192.0202 mg (0.28 mL)Base
Dimethylformamide (DMF)C₃H₇NO73.09-5 mLSolvent
Product (Expected)
Methyl (E)-3-cyclohexylacrylateC₁₀H₁₆O₂168.23-Theoretical Yield: 168 mgProduct

Experimental Protocols

This protocol is adapted from established Mizoroki-Heck reaction procedures.[4]

Materials:
  • Iodocyclohexane

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add iodocyclohexane (1.0 mmol, 210 mg), methyl acrylate (1.2 mmol, 103 mg), and Palladium(II) acetate (0.05 mmol, 11.2 mg).

  • Solvent and Base Addition: Add anhydrous dimethylformamide (5 mL) to the flask, followed by the addition of triethylamine (2.0 mmol, 202 mg).

  • Reaction: The reaction mixture is stirred vigorously and heated to 80 °C for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and wash with water (2 x 10 mL) and then with brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of petroleum ether and ethyl acetate) to afford pure methyl (E)-3-cyclohexylacrylate.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of methyl (E)-3-cyclohexylacrylate.

G Synthesis Workflow for Methyl (E)-3-cyclohexylacrylate A 1. Reaction Setup - Add Iodocyclohexane, Methyl Acrylate, Pd(OAc)₂ to flask. B 2. Reagent Addition - Add DMF and Triethylamine. A->B C 3. Reaction - Heat at 80 °C for 12 hours. B->C D 4. Work-up - Cool and dilute with Ethyl Acetate. C->D E 5. Extraction - Wash with Water and Brine. D->E F 6. Drying and Concentration - Dry with Na₂SO₄ and evaporate solvent. E->F G 7. Purification - Flash Column Chromatography. F->G H 8. Characterization - NMR, Mass Spectrometry. G->H

Caption: Step-by-step experimental workflow for the synthesis.

Mizoroki-Heck Catalytic Cycle

The diagram below outlines the key steps in the palladium-catalyzed Mizoroki-Heck reaction.

Mizoroki-Heck Catalytic Cycle A Pd(0) B Oxidative Addition A->B C R-Pd(II)-X B->C D Carbopalladation C->D E R'-Pd(II)-X D->E F β-Hydride Elimination E->F G Product Release F->G H Reductive Elimination G->H H->A HX HX H->HX Base·HX R_X R-X (Iodocyclohexane) R_X->B Alkene Alkene (Methyl Acrylate) Alkene->D Product Product Base Base (Et₃N) Base->H

Caption: Simplified catalytic cycle of the Mizoroki-Heck reaction.

References

Investigating (E)-3-Cyclohexylacrylic Acid in Material Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment: Based on a comprehensive review of available scientific literature, there is limited specific data and documented applications for (E)-3-Cyclohexylacrylic acid in material science. The majority of research focuses on the related compound, Cyclohexyl Acrylate (CHA), and the broader class of poly(acrylic acid) (PAA) polymers. This document, therefore, provides an overview of the known properties of this compound and extrapolates potential applications and experimental protocols based on the behavior of structurally similar compounds.

Properties of this compound

This compound, with the CAS number 56453-86-2, is a solid at room temperature.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
IUPAC Name (2E)-3-cyclohexyl-2-propenoic acid[1]
Molecular Formula C9H14O2[]
Melting Point 58-59°C[1]
Boiling Point 283.2°C at 760 mmHg[1]
Physical Form Solid[1]

Potential Applications based on Analogous Compounds

While direct applications of this compound are not well-documented, the functionalities of the acrylic acid and cyclohexyl groups suggest potential uses in areas where related compounds are prevalent.

  • Polymer Synthesis: Similar to cyclohexyl acrylate, this compound could potentially serve as a monomer in polymerization reactions to create polymers with specific properties. The cyclohexyl group can enhance thermal stability and mechanical properties of the resulting polymer.[3][4]

  • Coatings and Adhesives: Polymers derived from acrylic acids are commonly used in coatings and adhesives due to their good adhesion and flexibility.[3]

  • Biomedical Materials: Poly(acrylic acid) and its derivatives are extensively studied for biomedical applications such as drug delivery and tissue engineering due to their biocompatibility.[5][6][7][8] The cyclohexyl group might be used to tune the hydrophobicity and drug-loading capacity of such materials.[5]

  • Plasticizers: Derivatives of cyclohexyl acrylate have been investigated as potential plasticizers for polymers like PVC, suggesting a possible role for this compound in modifying polymer properties.[9]

Hypothetical Experimental Workflow for Investigating this compound in Polymer Science

The following diagram outlines a general experimental workflow for the synthesis and characterization of a novel polymer based on this compound.

G cluster_synthesis Polymer Synthesis cluster_characterization Material Characterization cluster_application Application Testing monomer This compound (Monomer) polymerization Polymerization Reaction (e.g., Free Radical Polymerization) monomer->polymerization initiator Initiator (e.g., AIBN) initiator->polymerization solvent Solvent (e.g., Toluene) solvent->polymerization purification Purification (e.g., Precipitation in Methanol) polymerization->purification polymer Poly(3-Cyclohexylacrylic acid) purification->polymer structural Structural Analysis (FTIR, NMR) polymer->structural thermal Thermal Analysis (TGA, DSC) polymer->thermal mechanical Mechanical Testing (Tensile Strength, Hardness) polymer->mechanical morphological Morphological Analysis (SEM, AFM) polymer->morphological coating Coating Performance structural->coating thermal->coating adhesive Adhesive Properties mechanical->adhesive biomedical Biocompatibility & Drug Release morphological->biomedical

Figure 1: Hypothetical workflow for polymer synthesis and characterization.

Generalized Experimental Protocols

The following are generalized protocols for key experiments in the investigation of a novel acrylic acid-based polymer.

4.1. Protocol for Free Radical Polymerization

  • Materials: this compound (monomer), Azobisisobutyronitrile (AIBN) (initiator), Toluene (solvent), Methanol (non-solvent for purification).

  • Procedure:

    • Dissolve a specific molar ratio of this compound and AIBN in toluene in a reaction flask equipped with a magnetic stirrer and a reflux condenser.

    • Purge the solution with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove oxygen.

    • Heat the reaction mixture to a specific temperature (e.g., 70°C) and maintain for a set duration (e.g., 24 hours) under inert atmosphere.

    • After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to an excess of methanol while stirring.

    • Filter the precipitated polymer and wash with fresh methanol.

    • Dry the polymer in a vacuum oven at a suitable temperature (e.g., 60°C) until a constant weight is achieved.

4.2. Protocol for Polymer Characterization

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Prepare a thin film of the polymer or mix a small amount with KBr to form a pellet.

    • Record the FTIR spectrum to identify characteristic functional groups and confirm polymerization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl3).

    • Record ¹H and ¹³C NMR spectra to determine the chemical structure and purity of the polymer.

  • Thermogravimetric Analysis (TGA):

    • Place a small amount of the polymer in a TGA crucible.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min).

    • Record the weight loss as a function of temperature to determine the thermal stability of the polymer.

  • Differential Scanning Calorimetry (DSC):

    • Seal a small amount of the polymer in a DSC pan.

    • Heat and cool the sample at a controlled rate to determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable.

Concluding Remarks

The exploration of this compound in material science represents a novel area of research. While direct applications are yet to be established, the structural similarities to well-studied acrylic monomers suggest its potential in creating new polymers with unique properties. The provided hypothetical workflow and generalized protocols offer a foundational approach for researchers and scientists to begin investigating the synthesis, characterization, and potential applications of this compound. Further research is necessary to fully elucidate its role and utility in material science.

References

Laboratory-Scale Production of (E)-3-Cyclohexylacrylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-3-Cyclohexylacrylic acid is a valuable building block in medicinal chemistry and materials science. This document provides detailed protocols for its laboratory-scale synthesis via two effective methods: the Knoevenagel-Doebner condensation and a two-step Wittig reaction followed by ester hydrolysis. These protocols are designed to be reproducible and scalable for research purposes. Additionally, this document outlines the potential applications of this compound and its derivatives, particularly in the context of drug development as potential anti-inflammatory agents.

Introduction

This compound is an α,β-unsaturated carboxylic acid characterized by a cyclohexyl moiety. This structural motif is of interest in drug discovery due to its lipophilic nature, which can influence pharmacokinetic and pharmacodynamic properties. Derivatives of acrylic acid are known to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. Notably, some acrylic acid derivatives have been investigated as inhibitors of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are key players in the inflammatory cascade.

This document provides two robust and well-established methods for the synthesis of this compound on a laboratory scale, allowing for the production of material for further research and development.

Synthetic Protocols

Two primary methods for the synthesis of this compound are presented:

  • Method A: Knoevenagel-Doebner Condensation of Cyclohexanecarboxaldehyde and Malonic Acid.

  • Method B: Wittig Reaction of Cyclohexanecarboxaldehyde with Ethyl Bromoacetate and Triphenylphosphine, followed by Hydrolysis.

Method A: Knoevenagel-Doebner Condensation

The Knoevenagel condensation is a classic and efficient method for the formation of carbon-carbon double bonds. The Doebner modification utilizes pyridine as both a solvent and a base, with a catalytic amount of piperidine, to promote the condensation of an aldehyde with malonic acid, which is followed by decarboxylation to yield the α,β-unsaturated carboxylic acid.[1][2]

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
Cyclohexanecarboxaldehyde112.17505.61 g (6.0 mL)
Malonic Acid104.06555.72 g
Pyridine79.10-25 mL
Piperidine85.152.50.21 g (0.25 mL)
Hydrochloric Acid (conc.)36.46-As needed
Deionized Water18.02-As needed
Ethanol (for recrystallization)46.07-As needed

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add malonic acid (5.72 g, 55 mmol) and pyridine (25 mL).

  • Stir the mixture until the malonic acid is completely dissolved.

  • To the resulting solution, add cyclohexanecarboxaldehyde (5.61 g, 50 mmol) followed by a catalytic amount of piperidine (0.25 mL, 2.5 mmol).

  • Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the aldehyde.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing a mixture of crushed ice (approx. 100 g) and concentrated hydrochloric acid (approx. 20 mL).

  • A white precipitate of this compound will form. Stir the mixture for 15-20 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the solid product with cold deionized water (2 x 20 mL) to remove any residual pyridine hydrochloride.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

  • Dry the purified product in a vacuum oven to a constant weight.

Expected Yield:

Based on similar reactions, the expected yield of the purified product is in the range of 70-85%.

Characterization:

The final product should be characterized by melting point determination and spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Method B: Wittig Reaction and Subsequent Hydrolysis

The Wittig reaction provides a versatile route to alkenes from aldehydes and ketones. In this two-step synthesis, cyclohexanecarboxaldehyde is first converted to ethyl (E)-3-cyclohexylacrylate via a one-pot aqueous Wittig reaction.[3] The resulting ester is then hydrolyzed under basic conditions to afford the desired carboxylic acid.[4][5]

Step 1: Synthesis of Ethyl (E)-3-cyclohexylacrylate

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
Cyclohexanecarboxaldehyde112.17101.12 g (1.2 mL)
Triphenylphosphine262.29143.67 g
Ethyl bromoacetate167.00162.67 g (1.78 mL)
Sodium Bicarbonate (sat. aq. soln.)84.01-50 mL
Diethyl Ether74.12-As needed
Anhydrous Magnesium Sulfate120.37-As needed

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine cyclohexanecarboxaldehyde (1.12 g, 10 mmol) and triphenylphosphine (3.67 g, 14 mmol).

  • Add 50 mL of a saturated aqueous solution of sodium bicarbonate to the flask.

  • While stirring vigorously, add ethyl bromoacetate (2.67 g, 16 mmol) to the reaction mixture.

  • Continue to stir the mixture vigorously at room temperature for 3-4 hours. Monitor the reaction by TLC.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl (E)-3-cyclohexylacrylate.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Hydrolysis of Ethyl (E)-3-cyclohexylacrylate

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
Ethyl (E)-3-cyclohexylacrylate182.26(from Step 1)-
Sodium Hydroxide40.00(2-3 eq.)-
Ethanol46.07-As needed
Deionized Water18.02-As needed
Hydrochloric Acid (conc.)36.46-As needed

Procedure:

  • Dissolve the purified ethyl (E)-3-cyclohexylacrylate from Step 1 in ethanol in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide (2-3 molar equivalents).

  • Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of ~2 with concentrated hydrochloric acid.

  • A white precipitate of this compound will form.

  • Collect the product by vacuum filtration, wash with cold water, and dry under vacuum.

Expected Yield:

The overall yield for the two-step process is typically in the range of 60-75%.

Application Notes

While specific biological data for this compound is not extensively documented in publicly available literature, its structural class, α,β-unsaturated carboxylic acids, has been the subject of considerable interest in medicinal chemistry.

Potential as an Anti-inflammatory Agent:

Derivatives of acrylic acid have been designed and synthesized as inhibitors of cyclooxygenase-1 (COX-1) and lipoxygenase (LOX) enzymes.[6] These enzymes are critical mediators of the inflammatory response through the production of prostaglandins and leukotriennes, respectively. The inhibition of these pathways is a key strategy in the development of anti-inflammatory drugs. The cyclohexyl group in this compound provides a lipophilic character that may facilitate its interaction with the active sites of these enzymes.

Use in Drug Discovery:

This compound can serve as a versatile scaffold for the synthesis of more complex molecules. The carboxylic acid functionality can be readily converted to esters, amides, and other derivatives, allowing for the generation of a library of compounds for structure-activity relationship (SAR) studies. These derivatives can be screened for a variety of biological activities, including but not limited to anti-inflammatory, anticancer, and antimicrobial properties.

Visualizations

Synthetic Workflows

G Synthesis of this compound: Workflow cluster_0 Method A: Knoevenagel-Doebner Condensation cluster_1 Method B: Wittig Reaction & Hydrolysis A1 Mix Cyclohexanecarboxaldehyde, Malonic Acid, Pyridine, Piperidine A2 Reflux for 4-6 hours A1->A2 A3 Cool and Quench with HCl/Ice A2->A3 A4 Filter and Wash Crude Product A3->A4 A5 Recrystallize and Dry A4->A5 A6 this compound A5->A6 B1 Mix Cyclohexanecarboxaldehyde, Triphenylphosphine, Ethyl Bromoacetate in aq. NaHCO3 B2 Stir at RT for 3-4 hours B1->B2 B3 Extract and Purify Ethyl (E)-3-cyclohexylacrylate B2->B3 B4 Hydrolyze with NaOH in Ethanol/Water B3->B4 B5 Acidify, Filter, and Dry B4->B5 B6 This compound B5->B6 G Potential Anti-inflammatory Mechanism of Action cluster_0 Cyclooxygenase (COX) Pathway cluster_1 Lipoxygenase (LOX) Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Inflammatory Stimuli AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (Inflammation, Pain, Fever) COX->PGs COX_inhibitor This compound (Potential Inhibitor) COX_inhibitor->COX LTs Leukotrienes (Inflammation, Bronchoconstriction) LOX->LTs LOX_inhibitor This compound (Potential Inhibitor) LOX_inhibitor->LOX

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (E)-3-Cyclohexylacrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of (E)-3-Cyclohexylacrylic acid.

Troubleshooting Guide: Overcoming Low Yield

Low yields in the synthesis of this compound can be frustrating. This guide addresses common issues encountered during the two primary synthetic routes: the Doebner-Knoevenagel condensation and the Wittig reaction.

Issue 1: Low Yield in Doebner-Knoevenagel Condensation

The Doebner modification of the Knoevenagel condensation is a robust method for synthesizing α,β-unsaturated carboxylic acids from aldehydes and malonic acid.[1] However, several factors can lead to diminished yields.

Possible Causes and Solutions:

  • Suboptimal Reaction Conditions:

    • Temperature and Reaction Time: Inadequate heating or insufficient reaction time can lead to incomplete conversion. Conversely, prolonged heating at high temperatures can promote side reactions, such as the decarboxylation of the desired product.[2][3] It is crucial to monitor the reaction progress by thin-layer chromatography (TLC).

    • Catalyst Choice and Concentration: The choice and amount of base are critical. Piperidine is a common catalyst, often used in conjunction with pyridine as the solvent.[4][5] Using an insufficient amount of catalyst can slow down the reaction, while an excess may lead to side product formation.[2] Beta-alanine can also be used as a catalyst.[5]

    • Solvent Selection: Pyridine is the traditional solvent for the Doebner modification as it also facilitates the decarboxylation of the intermediate.[1][4] Other solvents like ethanol, dimethylformamide (DMF), or toluene can also be employed, and solvent-free conditions have been reported to be effective in some Knoevenagel condensations.[6][7]

  • Side Reactions:

    • Product Decarboxylation: The desired this compound can undergo decarboxylation to form cyclohexylacetylene, especially at elevated temperatures.[2] Careful temperature control is essential to minimize this side reaction.

    • Michael Addition: The product, an α,β-unsaturated acid, can potentially react with another equivalent of the malonic acid enolate via a Michael addition, leading to byproducts.

  • Purity of Reagents:

    • Aldehyde Quality: Cyclohexanecarboxaldehyde can oxidize to cyclohexanecarboxylic acid upon storage. Using freshly distilled aldehyde is recommended.

    • Malonic Acid Quality: Ensure the malonic acid is dry and of high purity.

Troubleshooting Workflow for Doebner-Knoevenagel Condensation

Caption: Troubleshooting logic for low yield in Doebner-Knoevenagel condensation.

Issue 2: Low Yield and/or Poor Stereoselectivity in Wittig Reaction

The Wittig reaction provides a powerful method for alkene synthesis. For this compound, a stabilized ylide is typically used, which generally favors the formation of the (E)-isomer.[8]

Possible Causes and Solutions:

  • Ylide Generation and Stability:

    • Incomplete Ylide Formation: The phosphonium salt must be effectively deprotonated to form the ylide. The choice of a sufficiently strong base is crucial. For stabilized ylides, weaker bases like sodium carbonate or even aqueous sodium bicarbonate can be effective.[9]

    • Ylide Decomposition: Some ylides can be sensitive to air and moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve yields.

  • Reaction Conditions:

    • Solvent Choice: The choice of solvent can influence the stereoselectivity of the Wittig reaction. Aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used.

    • Temperature: The reaction temperature can affect the rate and selectivity. Reactions are often run at room temperature or with gentle heating.

  • Work-up and Purification:

    • Removal of Triphenylphosphine Oxide: A major challenge in Wittig reactions is the separation of the desired alkene from the triphenylphosphine oxide byproduct.[10] This can often lead to apparent low yields if the purification is not efficient. Techniques include precipitation of the oxide, column chromatography, or using a modified Wittig reagent that generates a water-soluble phosphine oxide. The Horner-Wadsworth-Emmons reaction is an excellent alternative that produces a water-soluble phosphate byproduct, simplifying purification.[11][12]

Troubleshooting Workflow for Wittig Reaction

Caption: Troubleshooting logic for low yield or poor stereoselectivity in the Wittig reaction.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for this compound, the Doebner-Knoevenagel or the Wittig reaction?

A1: Both routes are viable. The Doebner-Knoevenagel condensation is often preferred for its operational simplicity, use of relatively inexpensive starting materials (cyclohexanecarboxaldehyde and malonic acid), and generally good yields of the desired α,β-unsaturated carboxylic acid directly.[13][14] The Wittig reaction, particularly with a stabilized ylide, also provides good stereoselectivity for the (E)-isomer but can be complicated by the removal of the triphenylphosphine oxide byproduct.[10] The Horner-Wadsworth-Emmons reaction, a modification of the Wittig, is an excellent alternative that mitigates the purification issue.[12]

Q2: My Doebner-Knoevenagel reaction is not going to completion. What should I try first?

A2: First, ensure your reagents are pure, especially the cyclohexanecarboxaldehyde (consider distillation). Then, try increasing the reaction time or temperature moderately, while monitoring by TLC to avoid product degradation. If that doesn't work, consider increasing the amount of piperidine catalyst slightly or switching to a different solvent like DMF, which has been shown to improve reaction rates and yields in similar condensations.[2][7]

Q3: I'm having trouble separating my product from triphenylphosphine oxide after a Wittig reaction. What can I do?

A3: Triphenylphosphine oxide can be challenging to remove. Here are a few strategies:

  • Crystallization: The oxide is often less soluble in nonpolar solvents than the alkene product. Triturating the crude product with a solvent like diethyl ether or a mixture of hexanes and ethyl acetate can cause the oxide to precipitate, allowing it to be filtered off.

  • Column Chromatography: This is a reliable but potentially time-consuming method.

  • Alternative Reactions: Consider using the Horner-Wadsworth-Emmons reaction, which uses a phosphonate ester and generates a water-soluble phosphate byproduct that is easily removed during aqueous work-up.[11][12]

Q4: How can I purify the final this compound product?

A4: Recrystallization is a common and effective method for purifying solid organic compounds like this compound.[15][16] The choice of solvent is crucial. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. For carboxylic acids, solvent mixtures like ethanol/water or acetone/water are often effective.[17] You may need to screen a few solvent systems to find the optimal one for your product.

Data Presentation

The following table summarizes typical yields for the Doebner-Knoevenagel condensation of various substituted aldehydes with malonic acid under microwave-assisted conditions. While cyclohexanecarboxaldehyde is not listed, the data for other aldehydes provide a useful reference for expected yields.

Table 1: Yields of Substituted Cinnamic Acids via Microwave-Assisted Doebner-Knoevenagel Condensation [2]

AldehydeProductYield (%)
4-Hydroxybenzaldehyde4-Hydroxycinnamic acid (p-Coumaric acid)97
3,4-Dihydroxybenzaldehyde3,4-Dihydroxycinnamic acid (Caffeic acid)90
Vanillin4-Hydroxy-3-methoxycinnamic acid (Ferulic acid)85
Syringaldehyde4-Hydroxy-3,5-dimethoxycinnamic acid (Sinapic acid)95

Reaction Conditions: Aldehyde (8 mmol), malonic acid (24 mmol), piperidine (4 mmol) in DMF (5 mL), microwave irradiation at 50 W to 90°C, hold for 30 min.

Experimental Protocols

Protocol 1: Synthesis of this compound via Doebner-Knoevenagel Condensation

This protocol is adapted from procedures for the synthesis of cinnamic acids.[5][6]

Materials:

  • Cyclohexanecarboxaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine (or Beta-alanine)

  • Hydrochloric acid (concentrated)

  • Ethanol (for recrystallization)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine cyclohexanecarboxaldehyde (1 equivalent), malonic acid (1.1-2 equivalents), and pyridine (as solvent).

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) or beta-alanine.

  • Heat the reaction mixture to reflux (approximately 115°C for pyridine) for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice and water.

  • Acidify the mixture with concentrated hydrochloric acid until the product precipitates as a solid.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of this compound via Wittig Reaction

This protocol is a general procedure for a Wittig reaction with a stabilized ylide.

Materials:

  • (Carboxymethylene)triphenylphosphorane (or prepare the corresponding phosphonium salt and deprotonate in situ)

  • Cyclohexanecarboxaldehyde

  • Anhydrous solvent (e.g., THF or DCM)

  • Anhydrous sodium carbonate (or other suitable base if starting from the phosphonium salt)

  • Diethyl ether

  • Hexanes

Procedure:

  • In a dry, inert atmosphere flask, suspend (carboxymethylene)triphenylphosphorane (1.1 equivalents) in the anhydrous solvent.

  • Add cyclohexanecarboxaldehyde (1 equivalent) to the suspension.

  • Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Add a mixture of diethyl ether and hexanes to the residue to precipitate the triphenylphosphine oxide.

  • Filter the mixture to remove the precipitated oxide.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Doebner-Knoevenagel Condensation Signaling Pathway

Doebner_Knoevenagel cluster_reactants Reactants cluster_catalysts Catalysts Cyclohexanecarboxaldehyde Cyclohexanecarboxaldehyde Intermediate Aldol Adduct Intermediate Cyclohexanecarboxaldehyde->Intermediate Malonic_Acid Malonic Acid Malonic_Acid->Intermediate Nucleophilic attack Pyridine Pyridine (Solvent/Base) Pyridine->Malonic_Acid Deprotonation Piperidine Piperidine (Catalyst) Piperidine->Cyclohexanecarboxaldehyde Activation Product This compound Intermediate->Product Dehydration & Decarboxylation

Caption: Simplified signaling pathway of the Doebner-Knoevenagel condensation.

Wittig Reaction Experimental Workflow

Wittig_Workflow Start Start Mix_Reagents Mix Cyclohexanecarboxaldehyde and Wittig Reagent in Solvent Start->Mix_Reagents Reaction Stir at Room Temperature Mix_Reagents->Reaction Monitor_TLC Monitor by TLC Reaction->Monitor_TLC Workup Work-up Monitor_TLC->Workup Reaction Complete Precipitate_Oxide Precipitate Triphenylphosphine Oxide Workup->Precipitate_Oxide Filter Filter Precipitate_Oxide->Filter Purify Purify Product (Chromatography/Recrystallization) Filter->Purify End Pure this compound Purify->End

Caption: General experimental workflow for the Wittig synthesis of this compound.

References

Side reactions and byproduct formation in acrylic acid derivative synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of acrylic acid derivatives. The content addresses common side reactions and byproduct formation, offering practical solutions and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions encountered during the synthesis of acrylic acid derivatives?

The most prevalent side reactions in acrylic acid derivative synthesis are unwanted polymerization and the formation of byproducts during Michael additions. Other potential side reactions include Diels-Alder reactions if diene impurities are present. Unwanted polymerization can lead to the solidification or gelling of the reaction mixture, resulting in low yields and difficult purification. Michael additions, particularly with primary amines, can yield a mixture of mono- and di-adducts, complicating product isolation.

Q2: How can I prevent unintended polymerization during my reaction?

Preventing premature polymerization is crucial for a successful synthesis. Key strategies include:

  • Use of Inhibitors: Acrylic acid and its derivatives are typically supplied with inhibitors like hydroquinone (HQ), the monomethyl ether of hydroquinone (MeHQ), or phenothiazine (PTZ) to prevent polymerization during storage and transport.[1][2][3][4][5][6][7] It is often unnecessary to remove these inhibitors before the reaction.

  • Presence of Oxygen: Many common inhibitors, such as MeHQ, require dissolved oxygen to function effectively.[4][8] Therefore, storing monomers under an inert atmosphere for extended periods can inadvertently promote polymerization.[8] However, it's important to note that at high temperatures (above 140 °C), oxygen can act as a polymerization initiator.[9]

  • Control of Reaction Temperature: Elevated temperatures can initiate and accelerate polymerization.[8] It is advisable to conduct reactions at the lowest effective temperature.

  • Protection from Light: UV light can trigger free-radical polymerization.[10] Always store acrylic monomers in opaque or amber containers and protect the reaction vessel from direct light.[8]

  • Purity of Reagents: Contaminants like dust, metal ions, and peroxides can act as polymerization initiators.[8][10] Using high-purity reagents and solvents is essential. Solvents prone to peroxide formation, such as ethers, should be tested and purified if necessary.[10]

Q3: What are the typical byproducts of Michael additions with acrylates?

In Michael additions involving acrylates, the formation of byproducts is a common challenge, particularly in aza-Michael reactions with primary amines. The primary issue is the potential for double addition, leading to a mixture of the desired mono-adduct and the bis-adduct.[11][12][13][14] The selectivity between mono- and bis-addition can be influenced by reaction conditions such as temperature and solvent.

In thiol-Michael reactions catalyzed by nucleophilic aprotic amines, aza-Michael compounds can form as byproducts.[15] However, these have been shown to be reactive intermediates that can convert to the desired thiol-acrylate product.[15]

Q4: Can Diels-Alder reactions be a source of impurities?

Yes, if your starting materials or solvents contain diene impurities, such as furan or its derivatives, these can undergo a Diels-Alder reaction with the acrylic acid derivative, which acts as a dienophile.[16][17][18][19][20] This will lead to the formation of cyclic adducts as byproducts, which can complicate the purification of the desired product.

Q5: How do impurities in starting materials affect the synthesis?

Impurities in starting materials can have a significant impact on the synthesis of acrylic acid derivatives. As mentioned, contaminants like peroxides, metal ions, and dust can initiate unwanted polymerization.[8][10] Acidic or basic impurities can interfere with catalyst activity in Michael additions. The presence of dienes can lead to Diels-Alder byproducts. Therefore, using reagents of the highest possible purity is crucial for obtaining clean reaction profiles and high yields.

Troubleshooting Guides

Problem 1: My reaction mixture turned into a solid/gel (polymerized).

Possible Causes:

  • Inhibitor Depletion/Inactivation: The inhibitor present in the monomer may have been consumed over time or rendered ineffective due to improper storage conditions.

  • Absence of Oxygen: If you are using an inhibitor that requires oxygen (like MeHQ) and have rigorously deoxygenated your reaction mixture for an extended period, the inhibitor's effectiveness may be compromised.[4][8]

  • High Reaction Temperature: The reaction temperature may be too high, leading to thermal initiation of polymerization.[8]

  • Contamination: The reaction may be contaminated with radical initiators such as peroxides from a solvent (e.g., THF, dioxane), metal traces from a spatula, or even dust.[10]

  • UV Light Exposure: The reaction vessel may have been exposed to UV light, which can initiate polymerization.[10]

Solutions:

  • Ensure Proper Storage of Monomers: Store acrylic monomers in a cool, dark place in an opaque or amber container.[8] Do not store under an inert atmosphere for prolonged periods if using an oxygen-dependent inhibitor.[8]

  • Purify Solvents: If using solvents that can form peroxides, test for their presence and purify them before use.[10]

  • Control Reaction Temperature: Maintain the reaction at the lowest feasible temperature. Consider running the reaction in an ice bath if it is highly exothermic.

  • Work in a Clean Environment: Use clean glassware and avoid introducing contaminants into the reaction mixture.

  • Add an Inhibitor: If you suspect the monomer's inhibitor is depleted, a small amount of an appropriate inhibitor like hydroquinone can be added.[21]

Problem 2: I am observing unexpected peaks in my NMR/LC-MS, suggesting byproducts from a Michael addition.

Possible Causes:

  • Bis-Michael Addition: If you are using a primary amine, it is likely that a portion of your product is the bis-adduct, where two acrylate molecules have reacted with the amine.[11][12][13][14]

  • Catalyst-Related Byproducts: In some base-catalyzed reactions, the catalyst itself can add to the acrylate. For example, in thiol-acrylate reactions promoted by nucleophilic aprotic amines, aza-Michael byproducts can form.[15]

  • Retro-Michael Addition: The Michael addition is a reversible reaction. Under certain conditions, especially at elevated temperatures, the product can revert to the starting materials, which might then engage in other side reactions.[22]

  • Polymerization of the Michael Acceptor: The basic or nucleophilic conditions of the Michael addition can sometimes induce the polymerization of the acrylate starting material.[22]

Solutions:

  • Control Stoichiometry: To favor mono-addition with primary amines, use a large excess of the amine relative to the acrylate.[13] This increases the probability that an acrylate molecule will react with a primary amine rather than the secondary amine of the mono-adduct.

  • Optimize Reaction Conditions:

    • Solvent: The choice of solvent can influence the selectivity of mono- versus bis-addition.

    • Temperature: Lowering the reaction temperature can sometimes improve selectivity.

    • Catalyst: The choice and amount of catalyst can be critical. For instance, in some cases, a solvent-free, catalyst-free approach can favor mono-addition.[23]

  • Consider Microwave Synthesis: Microwave-assisted synthesis has been shown to reduce reaction times and improve yields and purity in aza-Michael additions.[11][24][25][26][27]

Quantitative Data Summary

Table 1: Effect of Base Catalyst Concentration on Michael Addition Rate. [28]

CatalystCatalyst Concentration (mol%)Observed Rate Constant (k_obs) (s⁻¹)
DBU11.5 x 10⁻⁴
DBU34.0 x 10⁻⁴
DBU57.5 x 10⁻⁴
K₂CO₃12.90 x 10⁻⁴
K₂CO₃32.43 x 10⁻³
K₂CO₃54.66 x 10⁻³

Reaction Conditions: Ethyl acetoacetate and 2-ethylhexyl acrylate, 35°C, neat.

Table 2: Comparison of Polymerization Inhibitors for Acrylic Acid. [29]

Polymerization Inhibitor (1,000 ppm)Relative Viscosity (30°C) after 8h at 100°C
No addition (before heating)1.77
Hydroquinone monomethyl etherUnmeasurable (high viscosity)
Q-1300 (a proprietary inhibitor)1.77

Conditions: 50% Acrylic acid in water, under nitrogen flow.

Experimental Protocols

Protocol 1: General Procedure for a Clean Aza-Michael Addition of an Amine to an Acrylate

This protocol is designed to favor the mono-adduct and minimize side reactions.

  • Reagent Preparation:

    • Ensure the amine is of high purity. If it is a solid, ensure it is dry.

    • Use an acrylate that is fresh and has been stored properly to ensure the inhibitor is active.

    • If using a solvent, ensure it is dry and free of peroxides.

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (e.g., 5 equivalents).

    • If using a solvent, add it to the flask and stir until the amine is dissolved.

    • Cool the mixture in an ice bath to 0 °C.

  • Addition of Acrylate:

    • Slowly add the acrylate (1 equivalent) dropwise to the stirred amine solution over a period of 15-30 minutes. The slow addition helps to maintain a high excess of the amine throughout the reaction and control any exotherm.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C or room temperature, depending on the reactivity of the amine.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, quench it by adding water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to separate the mono-adduct from any unreacted starting materials and byproducts.

Visualizations

Unwanted_Polymerization cluster_initiators Initiation Sources cluster_process Polymerization Process cluster_prevention Prevention Strategies Heat Heat Initiation Initiation Heat->Initiation UV_Light UV_Light UV_Light->Initiation Contaminants Contaminants (e.g., Peroxides, Metals) Contaminants->Initiation Propagation Propagation Initiation->Propagation Propagation->Propagation Chain Growth Termination Termination Propagation->Termination Unwanted_Polymer Unwanted_Polymer Termination->Unwanted_Polymer results in Inhibitors Inhibitors (e.g., MeHQ, PTZ) Inhibitors->Initiation blocks Low_Temp Low Temperature Low_Temp->Initiation slows Light_Protection Light Protection Light_Protection->UV_Light blocks Purity High Purity Reagents Purity->Contaminants removes

Caption: Workflow for Unwanted Polymerization and Prevention.

Aza_Michael_Addition cluster_reactants Reactants cluster_products Products cluster_control Control Factors Primary_Amine Primary Amine (R-NH2) Mono_Adduct Mono-Adduct (Desired Product) Primary_Amine->Mono_Adduct + Acrylate Acrylate Acrylate (CH2=CH-COOR') Bis_Adduct Bis-Adduct (Byproduct) Mono_Adduct->Bis_Adduct + Acrylate Excess_Amine Large Excess of Amine Excess_Amine->Mono_Adduct favors Excess_Amine->Bis_Adduct disfavors Low_Temp Low Temperature Low_Temp->Mono_Adduct favors Low_Temp->Bis_Adduct disfavors

Caption: Aza-Michael Addition: Mono- vs. Bis-Adduct Formation.

References

Optimizing reaction conditions for the synthesis of (E)-3-Cyclohexylacrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (E)-3-Cyclohexylacrylic acid. The information is presented in a user-friendly question-and-answer format to directly address potential challenges during experimentation.

Troubleshooting Guides

This section is designed to help you identify and resolve common issues encountered during the synthesis of this compound via two primary methods: the Doebner-Knoevenagel condensation and the Wittig reaction.

Doebner-Knoevenagel Condensation Troubleshooting

Question 1: My reaction yield is very low. What are the potential causes and how can I improve it?

Answer: Low yields in the Doebner-Knoevenagel condensation can stem from several factors. Here's a systematic approach to troubleshooting:

  • Purity of Reagents: Ensure that your cyclohexanecarboxaldehyde is free of cyclohexanecarboxylic acid, which can form upon oxidation. Use freshly distilled aldehyde if necessary. Malonic acid should be dry and of high purity.

  • Catalyst System: The combination of pyridine as a solvent and piperidine as a catalyst is crucial. Ensure the correct molar ratios are used. An excess of piperidine can sometimes lead to side reactions.

  • Reaction Temperature: The reaction temperature is a critical parameter. While heating is necessary to drive the condensation and subsequent decarboxylation, excessive temperatures can lead to the formation of byproducts, such as 4-vinylcyclohexane through a second decarboxylation. It is advisable to maintain the reaction temperature below 80°C.

  • Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.

  • Work-up Procedure: During the acidic work-up to precipitate the product, ensure the pH is sufficiently low (pH 1-2) to fully protonate the carboxylate. Cooling the mixture in an ice bath can aid in complete precipitation.

Question 2: I am observing a significant amount of a byproduct that is not my desired this compound. What could it be and how can I avoid it?

Answer: A common byproduct in the Doebner-Knoevenagel synthesis of cinnamic acid analogues is the corresponding vinyl derivative, in this case, 4-vinylcyclohexane. This arises from a second decarboxylation of the intermediate cyclohexylidenemalonic acid.

Mitigation Strategies:

  • Temperature Control: As mentioned, maintaining a reaction temperature below 80°C is the most effective way to suppress the second decarboxylation.

  • Reaction Time: Avoid unnecessarily long reaction times after the consumption of the starting aldehyde, as this can promote further decomposition of the product.

Question 3: How can I effectively purify the crude this compound from the reaction mixture?

Answer: Purification of the crude product is typically achieved through recrystallization.

  • Solvent Selection: A mixed solvent system, such as ethanol/water or methanol/water, is often effective. The crude product should be dissolved in a minimum amount of the hot alcohol, followed by the slow addition of hot water until the solution becomes slightly turbid. Upon cooling, the purified acid should crystallize.

  • Decolorization: If the crude product is colored, adding a small amount of activated charcoal to the hot solution before filtration can help remove colored impurities.

  • Washing: After filtration, wash the crystals with a small amount of cold water or a cold mixture of the recrystallization solvents to remove any remaining soluble impurities.

Wittig Reaction Troubleshooting

Question 1: My Wittig reaction is giving a low yield of the desired alkene. What are the likely reasons?

Answer: Low yields in a Wittig reaction can be attributed to several factors:

  • Ylide Formation: The initial step of forming the phosphonium ylide is critical. Ensure that the phosphonium salt is dry and that a sufficiently strong base is used for deprotonation. The choice of an appropriate anhydrous solvent, such as THF or DMSO, is also important. The formation of the ylide is often indicated by a distinct color change (e.g., to orange or red).

  • Purity of the Aldehyde: As with the Knoevenagel reaction, the purity of the cyclohexanecarboxaldehyde is important.

  • Reaction Conditions: Wittig reactions are typically run under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the reactive ylide by oxygen or moisture.

  • Steric Hindrance: While cyclohexanecarboxaldehyde is not exceptionally hindered, significant steric bulk on the ylide can impede the reaction.

  • Purification Losses: The separation of the alkene product from the triphenylphosphine oxide (TPPO) byproduct can sometimes be challenging and lead to yield loss.

Question 2: My product is a mixture of (E) and (Z) isomers. How can I increase the selectivity for the desired (E)-isomer?

Answer: The stereochemical outcome of the Wittig reaction is primarily influenced by the stability of the phosphorus ylide.[1]

  • Use of a Stabilized Ylide: To favor the formation of the (E)-alkene, a stabilized ylide should be used.[1][2] For the synthesis of this compound, a ylide bearing an electron-withdrawing group, such as (carboxymethylene)triphenylphosphorane or its corresponding ester, is required. These stabilized ylides are less reactive and generally lead to the thermodynamically more stable (E)-isomer.[1][3]

  • Reaction Conditions: For stabilized ylides, the use of protic solvents or the presence of lithium salts can sometimes further enhance the E-selectivity.

Question 3: I am having difficulty separating my product from the triphenylphosphine oxide (TPPO) byproduct. What are the best methods for purification?

Answer: Separating the non-polar alkene from the more polar TPPO is a common challenge in Wittig reactions.

  • Chromatography: Column chromatography on silica gel is a reliable method. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, will typically elute the desired this compound before the TPPO.

  • Precipitation/Filtration: TPPO is often insoluble in non-polar solvents like diethyl ether or hexanes. After the reaction, the mixture can be concentrated and triturated with one of these solvents to precipitate the TPPO, which can then be removed by filtration.

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification method. The choice of solvent will depend on the relative solubilities of the product and TPPO.

Frequently Asked Questions (FAQs)

Q1: Which synthetic method, Doebner-Knoevenagel or Wittig, is generally preferred for the synthesis of this compound?

A1: Both methods are viable and the choice may depend on available reagents and equipment. The Doebner-Knoevenagel condensation is often simpler to perform and uses less expensive reagents (malonic acid vs. a phosphonium salt). However, the Wittig reaction can offer higher stereoselectivity for the (E)-isomer, particularly when a stabilized ylide is employed.

Q2: How can I confirm the stereochemistry of my product?

A2: The most common method for determining the stereochemistry of the double bond is through ¹H NMR spectroscopy. The coupling constant (J-value) between the two vinylic protons is characteristic. For the (E)-isomer, the coupling constant is typically larger (around 15-18 Hz) due to the trans relationship of the protons. For the (Z)-isomer, the coupling constant is smaller (around 10-12 Hz).

Q3: Can I use a different base for the Doebner-Knoevenagel reaction instead of pyridine and piperidine?

A3: While pyridine and piperidine are the classical catalysts for the Doebner modification, other bases have been explored to create "greener" protocols. However, the pyridine/piperidine system is well-established and generally provides good yields. Any deviation from this standard procedure would require careful optimization.

Q4: What is the role of the electron-withdrawing group on the ylide in the Wittig reaction?

A4: The electron-withdrawing group stabilizes the negative charge on the ylide carbanion through resonance. This stabilization makes the ylide less reactive and allows for the reaction to proceed through a lower energy transition state that leads to the thermodynamically more stable (E)-alkene.[1][3]

Q5: How can I monitor the progress of my reaction?

A5: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting materials and the product. The spots can be visualized under UV light if the compounds are UV-active, or by staining with a suitable reagent such as potassium permanganate.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound. Please note that these values are based on analogous reactions and may require optimization for your specific experimental setup.

Table 1: Doebner-Knoevenagel Condensation Parameters

ParameterValueReference/Note
Reactants Cyclohexanecarboxaldehyde, Malonic Acid
Catalyst Pyridine (solvent), Piperidine (catalyst)
Molar Ratio (Aldehyde:Malonic Acid) 1 : 1.5-2An excess of malonic acid is often used.
Reaction Temperature 70-80 °CTo avoid double decarboxylation.
Reaction Time 2-6 hoursMonitor by TLC.
Typical Yield 60-85%Highly dependent on reaction conditions.

Table 2: Wittig Reaction Parameters

ParameterValueReference/Note
Reactants Cyclohexanecarboxaldehyde, (Carboxymethylene)triphenylphosphoraneOr a corresponding ester ylide followed by hydrolysis.
Base Strong base (e.g., n-BuLi, NaH, NaOMe)Choice depends on the phosphonium salt.
Solvent Anhydrous THF or DMSO
Molar Ratio (Aldehyde:Ylide) 1 : 1.1-1.5A slight excess of the ylide is common.
Reaction Temperature 0 °C to room temperature
Reaction Time 1-12 hoursMonitor by TLC.
Typical Yield 70-95%Can be higher than the Doebner-Knoevenagel.
E/Z Selectivity >95:5 (for stabilized ylides)[1][2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Doebner-Knoevenagel Condensation
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexanecarboxaldehyde (1.0 eq), malonic acid (1.5 eq), and pyridine (acting as the solvent).

  • Catalyst Addition: To the stirred mixture, add a catalytic amount of piperidine (e.g., 0.1 eq).

  • Reaction: Heat the reaction mixture to 70-80 °C and maintain this temperature for 2-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete (as indicated by the disappearance of the aldehyde), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice and water.

  • Precipitation: Acidify the aqueous mixture with concentrated hydrochloric acid to pH 1-2. A white precipitate of this compound should form.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Protocol 2: Synthesis of this compound via Wittig Reaction
  • Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), suspend (carboxymethylene)triphenylphosphonium bromide (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Base Addition: Slowly add a strong base, such as sodium hydride (1.2 eq), to the suspension. Stir the mixture at 0 °C for 1 hour to allow for the formation of the ylide. A color change is typically observed.

  • Aldehyde Addition: Slowly add a solution of cyclohexanecarboxaldehyde (1.0 eq) in anhydrous THF to the ylide solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) or by recrystallization to separate the this compound from the triphenylphosphine oxide byproduct.

Mandatory Visualization

Doebner_Knoevenagel_Workflow start Start reagents Combine Cyclohexanecarboxaldehyde, Malonic Acid, Pyridine, and Piperidine start->reagents heat Heat to 70-80 °C reagents->heat monitor_tlc Monitor by TLC heat->monitor_tlc monitor_tlc->heat Reaction Incomplete workup Cool and Pour into Ice/Water monitor_tlc->workup Reaction Complete acidify Acidify with HCl to pH 1-2 workup->acidify precipitate Precipitate Forms acidify->precipitate isolate Isolate by Vacuum Filtration precipitate->isolate purify Recrystallize isolate->purify product Pure this compound purify->product Wittig_Workflow start Start ylide_prep Prepare Ylide from Phosphonium Salt and Base start->ylide_prep aldehyde_add Add Cyclohexanecarboxaldehyde ylide_prep->aldehyde_add react Stir at Room Temperature aldehyde_add->react monitor_tlc Monitor by TLC react->monitor_tlc monitor_tlc->react Reaction Incomplete quench Quench with Water monitor_tlc->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify by Chromatography or Recrystallization extract->purify product Pure this compound purify->product Troubleshooting_Low_Yield issue Low Reaction Yield check_reagents Check Reagent Purity? issue->check_reagents check_conditions Verify Reaction Conditions? check_reagents->check_conditions Reagents Pure purify_reagents Purify/Dry Reagents check_reagents->purify_reagents Impure/Wet check_workup Review Work-up/Purification? check_conditions->check_workup Conditions Correct optimize_temp Optimize Temperature and Time check_conditions->optimize_temp Incorrect check_workup->issue Re-evaluate adjust_workup Adjust pH and Purification Method check_workup->adjust_workup Inefficient

References

Purification challenges of (E)-3-Cyclohexylacrylic acid and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (E)-3-Cyclohexylacrylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter when synthesizing this compound?

A1: When synthesizing this compound, particularly via a Knoevenagel condensation of cyclohexanecarboxaldehyde and malonic acid, you may encounter several impurities:

  • Unreacted Starting Materials: Residual cyclohexanecarboxaldehyde and malonic acid may be present.

  • (Z)-isomer: The cis-isomer, (Z)-3-Cyclohexylacrylic acid, can form as a minor byproduct.

  • Self-condensation Products of the Aldehyde: Aldol condensation of cyclohexanecarboxaldehyde can lead to undesired side products.

  • Decarboxylation Byproducts: Premature or incomplete decarboxylation of the intermediate can result in other acidic impurities.

  • Catalyst Residues: If a base catalyst such as pyridine or piperidine is used, traces may remain in the crude product.[1]

Q2: My crude this compound is an oil and won't solidify. What should I do?

A2: Oiling out during crystallization is a common issue, especially with low-melting solids or when the concentration of impurities is high. Here are some troubleshooting steps:

  • Solvent Choice: The solvent system may not be optimal. If using a single solvent, try a mixed-solvent system. For instance, dissolving the oil in a good solvent (like ethanol or ethyl acetate) at an elevated temperature and then slowly adding a poor solvent (like water or hexane) until turbidity persists can induce crystallization upon cooling.

  • Purity: A high impurity level can lower the melting point and prevent crystallization. Consider a preliminary purification step like a simple column filtration or an acid-base extraction to remove major impurities.

  • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure this compound, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

  • Lower Temperature: Cool the solution in an ice bath or even a colder bath if the solvent's freezing point allows.

Q3: My recrystallization yield is very low. How can I improve it?

A3: A low recovery can be due to several factors:

  • Excess Solvent: Using too much solvent to dissolve the crude product will result in a significant amount of the desired compound remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary to fully dissolve the solid.

  • Premature Crystallization: If the solution cools too quickly during hot filtration (if performed), the product can crystallize on the filter paper. Ensure the funnel and receiving flask are pre-heated.

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product. Always use a minimal amount of ice-cold recrystallization solvent for washing.

  • Inappropriate Solvent: The chosen solvent might have too high a solubility for the compound even at low temperatures. Re-evaluate your solvent choice based on solubility tests.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause(s) Solution(s)
Oiling Out Impurities present, cooling too rapidly, inappropriate solvent.Try a different solvent or solvent pair. Slow down the cooling process. Attempt a pre-purification step. Use seeding or scratching techniques.
No Crystal Formation Solution is not supersaturated (too much solvent), solution is supersaturated but requires nucleation.Boil off some solvent to concentrate the solution. Scratch the flask or add a seed crystal. Cool to a lower temperature.
Low Yield Too much solvent used, premature crystallization during filtration, washing with warm solvent.Use the minimum amount of hot solvent. Pre-heat filtration apparatus. Wash crystals with a minimal amount of ice-cold solvent.
Colored Crystals Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of the desired product.
Column Chromatography Troubleshooting
Problem Possible Cause(s) Solution(s)
Poor Separation Inappropriate mobile phase polarity, column overloading, cracks in the stationary phase.Optimize the mobile phase using TLC. Reduce the amount of sample loaded. Repack the column carefully to avoid cracks.
Compound Stuck on Column Mobile phase is not polar enough, compound is interacting strongly with the silica gel.Gradually increase the polarity of the mobile phase. For acidic compounds like this, adding a small amount of acetic acid (0.1-1%) to the mobile phase can improve elution by reducing tailing.
Tailing of Spots on TLC/Bands on Column The compound is acidic and is interacting strongly with the slightly acidic silica gel.Add a small amount of a modifying acid (e.g., acetic acid) to the mobile phase to suppress the ionization of the carboxylic acid group.

Experimental Protocols

Recrystallization Protocol (Ethanol/Water)

This protocol is a general guideline and may require optimization.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the mixture on a hot plate, adding the ethanol portion-wise until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy and the cloudiness persists for a few seconds. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of larger, purer crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture (similar ratio to the crystallization mixture).

  • Drying: Dry the purified crystals in a vacuum oven or air dry them on a watch glass.

Silica Gel Column Chromatography Protocol

This is a general procedure and the mobile phase will need to be optimized based on TLC analysis.

  • TLC Analysis: Determine a suitable mobile phase using thin-layer chromatography (TLC). A good starting point for this compound is a mixture of hexane and ethyl acetate. To improve spot shape and reduce tailing, a small amount of acetic acid (e.g., 0.5%) can be added to the eluent. Aim for an Rf value of 0.2-0.4 for the desired compound.

  • Column Packing: Pack a glass column with silica gel using either a wet or dry packing method.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent, and carefully load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Purity Assessment

The purity of this compound can be assessed using the following methods:

  • Melting Point: A sharp melting point close to the literature value (58-59°C) is a good indicator of purity.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests high purity.

  • Spectroscopy (NMR and IR):

    • ¹H NMR: The spectrum should show characteristic peaks for the vinyl protons, the cyclohexyl protons, and the carboxylic acid proton. The coupling constant between the vinyl protons can confirm the (E)-configuration (typically around 15-18 Hz).

    • ¹³C NMR: The spectrum should show the expected number of carbon signals, including the carbonyl carbon of the carboxylic acid, the two vinyl carbons, and the carbons of the cyclohexyl ring.

    • FTIR: The infrared spectrum should exhibit a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1680-1710 cm⁻¹), and a C=C stretch (around 1620-1650 cm⁻¹).

Data Presentation

Table 1: Qualitative Solubility of this compound

Solvent Solubility at Room Temperature Solubility in Hot Solvent
WaterInsolubleSlightly Soluble
HexaneSparingly SolubleSoluble
TolueneSolubleVery Soluble
Ethyl AcetateSolubleVery Soluble
EthanolVery SolubleVery Soluble
MethanolVery SolubleVery Soluble

Note: This data is qualitative and based on the general behavior of similar carboxylic acids. Experimental verification is recommended.

Table 2: Suggested TLC Mobile Phases for this compound on Silica Gel

Mobile Phase System (v/v) Approximate Rf Notes
Hexane:Ethyl Acetate (4:1)0.3 - 0.5Good starting point for general purity checks.
Hexane:Ethyl Acetate (2:1)0.5 - 0.7For faster elution if the compound is retained too strongly.
Dichloromethane:Methanol (98:2)0.4 - 0.6An alternative solvent system.
Hexane:Ethyl Acetate:Acetic Acid (4:1:0.05)0.3 - 0.5Addition of acetic acid can reduce tailing and improve spot shape.

Visualizations

Recrystallization_Workflow A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Solution B->C D Hot Filtration (Optional) C->D E Clear Hot Solution C->E No Insoluble Impurities D->E F Slow Cooling to Room Temperature E->F G Crystal Slurry F->G H Cool in Ice Bath G->H I Vacuum Filtration H->I J Wash with Ice-Cold Solvent I->J L Mother Liquor (Impurities) I->L K Pure Crystals J->K Column_Chromatography_Workflow A Crude Product B Dissolve in Minimal Solvent A->B C Load onto Silica Gel Column B->C D Elute with Mobile Phase C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G J Impure Fractions F->J H Evaporate Solvent G->H I Pure Product H->I

References

Improving the stability of (E)-3-Cyclohexylacrylic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (E)-3-Cyclohexylacrylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound during storage. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure as an α,β-unsaturated carboxylic acid, this compound is susceptible to several degradation pathways:

  • Photo-isomerization: Exposure to ultraviolet (UV) light can cause the isomerization of the thermodynamically stable (E)-isomer (trans) to the (Z)-isomer (cis). This can alter the compound's physical properties and biological activity.

  • Oxidation: The acrylic double bond can be susceptible to oxidation, especially in the presence of oxygen, light, and trace metal ions. This can lead to the formation of epoxides, peroxides, or cleavage products.

  • Polymerization: Like other acrylic acid derivatives, this compound may undergo polymerization, particularly at elevated temperatures or upon exposure to light. This can result in the loss of the monomeric active compound.

  • Decarboxylation: At high temperatures, decarboxylation (loss of CO2) can occur, although this is generally a concern at temperatures well above typical storage conditions.[1][2]

Q2: What are the ideal storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored in a cool, dry, and dark environment.[1] Specifically:

  • Temperature: Store at controlled room temperature (20-25°C) or refrigerated (2-8°C) for enhanced stability. Avoid high temperatures.[1]

  • Light: Store in an amber or opaque container to protect from light and prevent photo-isomerization.[3]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to minimize oxidation.

  • Incompatible Materials: Avoid storage with strong bases, oxidizing agents, and reactive metals.[2][4]

Q3: My compound shows a new, earlier-eluting peak on the HPLC chromatogram after storage. What could this be?

A3: An earlier-eluting peak often indicates a more polar compound. However, in the case of E/Z isomers on a reverse-phase column, the more compact (Z)-isomer sometimes elutes earlier than the (E)-isomer. The most likely cause is the photo-isomerization of the (E)-isomer to the (Z)-isomer. This is a common issue for compounds with α,β-unsaturation when exposed to light. To confirm, you should analyze a sample that has been intentionally exposed to UV light and see if the peak increases.

Q4: How can I monitor the stability of my this compound sample over time?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the recommended approach.[5][6][7][8] This method should be able to separate the parent this compound from its potential degradation products, such as the (Z)-isomer and any oxides. Regular testing of a stored sample against a freshly prepared standard or a sample stored under ideal conditions (e.g., at -20°C in the dark) will allow you to quantify the remaining parent compound and detect the formation of impurities.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the storage and handling of this compound.

Issue Potential Cause(s) Recommended Action(s)
Change in physical appearance (e.g., discoloration, clumping) 1. Oxidation. 2. Presence of moisture. 3. Polymerization.1. Store in an airtight container under an inert atmosphere. 2. Ensure the storage area is dry and use a desiccator if necessary. 3. Store at a lower temperature (e.g., 2-8°C).
Decreased purity or potency observed by HPLC 1. Degradation due to improper storage (light, heat, air exposure). 2. Isomerization to the (Z)-isomer.1. Review storage conditions. Ensure the sample is protected from light, stored at a cool temperature, and the container is tightly sealed. 2. Use amber vials or wrap containers in aluminum foil. Minimize exposure to ambient light during sample handling.
Inconsistent results in biological assays 1. Degradation of the compound in the stock solution. 2. Isomerization leading to a mixture of active and less active forms.1. Prepare fresh stock solutions for each experiment. If storing solutions, aliquot and freeze at -20°C or -80°C and avoid repeated freeze-thaw cycles. 2. Protect solutions from light at all times. Use a freshly prepared or properly stored standard to ensure consistency.
Formation of an insoluble material 1. Polymerization.1. Store the compound at a lower temperature. 2. Ensure no contaminants that could initiate polymerization are introduced.

Data on Stability of this compound

The following tables present illustrative data from a hypothetical 6-month stability study on this compound solid powder.

Table 1: Effect of Temperature on the Stability of this compound (% Purity by HPLC)

Storage Time (Months)2-8°C (Dark)25°C / 60% RH (Dark)40°C / 75% RH (Dark)
099.8%99.8%99.8%
199.7%99.6%98.5%
399.7%99.2%96.1%
699.6%98.5%92.3%

Table 2: Effect of Light on the Stability of this compound at 25°C

Storage Time (Days)Stored in Amber VialStored in Clear Vial (Exposed to Ambient Light)
099.8%99.8%
799.7%98.0% (1.5% Z-isomer detected)
1499.6%96.2% (3.1% Z-isomer detected)
3099.5%92.5% (6.2% Z-isomer detected)

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a reverse-phase HPLC method for assessing the purity of this compound and detecting its (Z)-isomer.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: Linear gradient from 50% to 80% B

    • 15-17 min: Hold at 80% B

    • 17-18 min: Return to 50% B

    • 18-22 min: Re-equilibration at 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Dilute with mobile phase A/B (50:50) to a working concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare samples at the same concentration as the standard using the same diluent.

Protocol 2: Forced Degradation Study (Photostability)

This protocol is used to intentionally degrade the sample to identify potential degradation products and confirm the stability-indicating nature of the analytical method.[9][10]

  • Prepare a solution of this compound at 0.1 mg/mL in a 50:50 acetonitrile:water mixture in a clear quartz vial.

  • Prepare a "dark control" sample by wrapping an identical vial in aluminum foil.

  • Place both samples in a photostability chamber.

  • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][11][12]

  • At specified time points (e.g., 0, 6, 12, 24 hours), withdraw aliquots from both vials.

  • Analyze the aliquots using the stability-indicating HPLC method (Protocol 1) to monitor the formation of the (Z)-isomer and other photodegradants.

Visualizations

Degradation_Pathway E_Isomer This compound (Stable Isomer) Z_Isomer (Z)-3-Cyclohexylacrylic acid (Cis Isomer) E_Isomer->Z_Isomer UV Light Oxidation_Products Oxidation Products (e.g., Epoxides) E_Isomer->Oxidation_Products O2 / Light / Metal Ions Polymer Polymer E_Isomer->Polymer Heat / Light Z_Isomer->E_Isomer UV Light / Heat

Caption: Potential degradation pathways for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Evaluation Start Receive/Synthesize This compound Store Aliquot and Store under Varied Conditions (Temp, Light, Humidity) Start->Store Sample Withdraw Samples at Time Points Store->Sample Prepare Prepare for Analysis (Dilute to 0.1 mg/mL) Sample->Prepare Inject Inject into HPLC System Prepare->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 215 nm Separate->Detect Quantify Quantify Parent Peak and Degradation Products Detect->Quantify Assess Assess Purity and Compare to Initial Time Point Quantify->Assess Report Report Stability Profile Assess->Report

Caption: Workflow for a typical stability study of this compound.

References

Troubleshooting guide for the polymerization of acrylic acid monomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the polymerization of acrylic acid monomers.

Frequently Asked Questions (FAQs)

Q1: Why is my acrylic acid polymerization not starting or proceeding very slowly?

A: A slow or inhibited polymerization reaction is a common issue that can typically be traced back to several key factors:

  • Presence of Inhibitors: Acrylic acid is commercially supplied with inhibitors, such as hydroquinone monomethyl ether (MEHQ), to prevent premature polymerization during transport and storage.[1][2] These must be removed before initiating the reaction.

  • Presence of Oxygen: Oxygen can act as an inhibitor in free-radical polymerization, so it is crucial to deoxygenate the reaction mixture.[3] This is typically achieved by purging the system with an inert gas like nitrogen or argon before and during the polymerization process.

  • Insufficient Initiator Concentration: The rate of polymerization is directly related to the concentration of free radicals, which is dependent on the initiator concentration.[3] If the concentration is too low, the initiation of polymer chains will be slow or negligible.

  • Low Reaction Temperature: Thermal initiators require a specific temperature to decompose and generate radicals effectively. If the reaction temperature is below the optimal range for the chosen initiator, the rate of radical formation will be too low to sustain polymerization.[3]

Q2: My polymerization reaction is happening too quickly and generating excessive heat (exotherm). How can I control this?

A: The polymerization of acrylic acid is a highly exothermic process, releasing significant heat (approximately 56 to 77.4 kJ/mol).[4][5] An uncontrolled exotherm, or "runaway reaction," is dangerous and can negatively impact the polymer's properties.[6][7] Here are several methods to manage the heat:

  • Temperature-Controlled Reactors: Employing jacketed reactors with a circulating cooling fluid, internal cooling coils, or external heat exchangers is critical for active heat removal.[4]

  • Staged or Gradual Monomer/Initiator Addition: Instead of adding all reactants at once, use a "starved-feed" or semi-batch process where the monomer or initiator is added gradually.[4][8] This controls the reaction rate and, consequently, the rate of heat generation.

  • Use of Solvents: Performing the polymerization in a solution helps to dissipate heat. The solvent acts as a heat sink, increasing the overall heat capacity of the system.[9]

  • Appropriate Initiator Concentration: An excessively high initiator concentration can lead to a very rapid reaction with a strong exotherm.[3] Optimizing the initiator level is crucial for maintaining control.

Q3: I'm observing premature polymerization of my acrylic acid monomer during storage or purification. What's causing this and how can I prevent it?

A: Premature polymerization can occur during storage, transport, or purification processes like distillation, leading to fouling and potential safety hazards.[1][10][11]

  • Causes: This issue is often due to the depletion of the inhibitor in certain areas. For example, since inhibitors like MEHQ are not volatile, they can remain in the liquid phase during distillation or if the monomer partially freezes, leaving the vapor or solid phase unprotected. High temperatures during processing can also overcome the inhibitor's effectiveness.[12]

  • Prevention: To prevent this, ensure the monomer is always stored with an adequate concentration of a suitable inhibitor.[1][2] For high-temperature processes like distillation, a combination of liquid-phase (e.g., Phenothiazine - PTZ) and vapor-phase inhibitors may be necessary to protect all parts of the system.[12][13] It's also critical to avoid oxygen-depleted zones in equipment, as some inhibitors require oxygen to function effectively.[11][13]

Q4: How can I control the molecular weight and viscosity of the resulting poly(acrylic acid)?

A: The molecular weight of the final polymer is a critical parameter that dictates its physical properties, such as viscosity. Control is achieved by manipulating several reaction variables:

  • Initiator Concentration: There is an inverse relationship between initiator concentration and molecular weight. A higher initiator concentration generates more polymer chains, resulting in shorter chains and lower average molecular weight.[3][14]

  • Reaction Temperature: Higher temperatures generally lead to a decrease in molecular weight. This is because the initiator decomposes more rapidly, increasing the concentration of radicals and the frequency of termination reactions.[15][16]

  • Chain Transfer Agents (CTAs): The addition of a CTA, such as 2-mercaptoethanol, is an effective method for controlling molecular weight.[17] These agents interrupt the growth of a polymer chain and initiate a new one, leading to shorter chains.

  • Monomer Concentration: The degree of polymerization is typically directly proportional to the monomer concentration.[14]

Q5: The final polymer product is discolored or contains gels/impurities. What are the likely causes and solutions?

A: Discoloration, insoluble gels, or other impurities can compromise the quality of the final poly(acrylic acid).

  • Causes of Discoloration: Yellowish or reddish tints can arise from impurities in the raw materials (monomer or solvent) or from side reactions occurring at excessively high temperatures.[9]

  • Causes of Gels/Impurities: Gel formation can occur due to uncontrolled, localized polymerization (hot spots) or the presence of difunctional impurities that act as cross-linkers. Other impurities may stem from side reactions or incomplete conversion of monomers.[18][19]

  • Solutions:

    • Use High-Purity Reagents: Ensure that the acrylic acid monomer and any solvents used are of high purity and free from contaminants.[9]

    • Maintain Strict Temperature Control: Avoid excessive temperatures that can lead to degradation and side reactions.[9]

    • Post-Polymerization Purification: After synthesis, the polymer can be purified to remove unreacted monomer, initiator fragments, and other impurities. Common methods include precipitation (e.g., pouring an aqueous solution of the polymer into a non-solvent like methanol or diethyl ether), dialysis, or membrane ultrafiltration.[20][21][22]

Q6: What are the common inhibitors for acrylic acid, and how do I remove them before polymerization?

A: Inhibitors are essential for the safe handling of acrylic acid but must be removed to allow for polymerization.

  • Common Inhibitors: The most common inhibitor is the monomethyl ether of hydroquinone (MEHQ), typically added at a concentration of about 200 ppm.[1][2][23] Phenothiazine (PTZ) is another widely used inhibitor, especially for high-temperature applications like distillation.[1][2]

  • Removal Methods: A standard and effective laboratory method for removing inhibitors like MEHQ is to pass the acrylic acid monomer through a column packed with an inhibitor remover, such as neutral alumina.[24] Distillation under vacuum can also be used, but care must be taken to prevent polymerization due to heat.[24]

Data Presentation

Table 1: Common Initiators for Acrylic Acid Polymerization

Initiator TypeExamplesTypical ActivationKey Characteristics
Thermal Initiators (Persulfates) Potassium Persulfate (KPS), Ammonium Persulfate (APS)Heat (typically 60-90°C)[3]Water-soluble; commonly used for aqueous solution and emulsion polymerization.[3]
Thermal Initiators (Azo Compounds) 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50)HeatWater-soluble azo initiator; avoids side reactions sometimes associated with persulfates.[]
Redox Initiator Systems Persulfate/Metabisulfite, Persulfate/Ferrous IonsRoom Temperature or Mild HeatAllows for initiation at lower temperatures, offering better control over the exotherm.[8][26]

Table 2: Common Inhibitors for Acrylic Acid

InhibitorCommon Name / AbbreviationTypical ConcentrationPrimary UseMechanism Notes
Hydroquinone Monomethyl Ether MEHQ~200 ppm[23]Storage and transport[2]Functions as a retarder; its effectiveness is enhanced by the presence of oxygen.[12][13]
Phenothiazine PTZVariesHigh-temperature processes (e.g., distillation)[2]Effective in trapping thermally generated radicals, even in the absence of oxygen.[2]
Hydroquinone HQVariesStorage and transport[23]Widely used as a general-purpose inhibitor for monomers.[23]

Table 3: Effect of Reaction Parameters on Polymer Properties

Parameter ChangeEffect on Polymerization RateEffect on Average Molecular WeightEffect on Viscosity
Increase Initiator Concentration Increases[3]Decreases[3][14]Decreases[3]
Increase Temperature Increases[27][28]Decreases[15]Decreases
Increase Monomer Concentration IncreasesIncreases[14]Increases
Add Chain Transfer Agent (CTA) May decrease slightlySignificantly Decreases[17]Significantly Decreases

Experimental Protocols

Protocol 1: General Procedure for Free-Radical Polymerization of Acrylic Acid in Aqueous Solution
  • Monomer Preparation: Remove the inhibitor from the acrylic acid monomer by passing it through a column of neutral alumina immediately before use.

  • Reactor Setup: Assemble a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, thermometer, and a nitrogen inlet/outlet.

  • Deoxygenation: Add deionized water to the reactor. Purge the system with nitrogen for at least 30 minutes to remove dissolved oxygen. Maintain a gentle nitrogen flow throughout the reaction.

  • Heating: Heat the water to the desired reaction temperature (e.g., 70-80°C) using a circulating water bath connected to the reactor jacket.

  • Reagent Addition:

    • Prepare a solution of the purified acrylic acid monomer in deionized water.

    • Prepare a separate solution of the initiator (e.g., potassium persulfate) in deionized water.

    • Add the monomer and initiator solutions to the reactor. For better exotherm control, add the solutions dropwise over a period of 1-3 hours using addition funnels.

  • Polymerization: Maintain the reaction at the set temperature with constant stirring for the desired duration (e.g., 3-5 hours).[29] The solution will become progressively more viscous.

  • Termination & Cooling: After the reaction period, cool the reactor to room temperature. The reaction can be quenched by exposing it to air.

  • Purification: The resulting poly(acrylic acid) solution can be purified using methods described in Protocol 2.

Protocol 2: Purification of Poly(acrylic acid) by Precipitation
  • Prepare Polymer Solution: Ensure the synthesized poly(acrylic acid) is fully dissolved in water, diluting further if necessary to reduce viscosity.

  • Select Non-Solvent: Choose a non-solvent in which poly(acrylic acid) is insoluble but the impurities (unreacted monomer, initiator salts) are soluble. Common choices include methanol, acetone, or diethyl ether.[22]

  • Precipitation: While vigorously stirring the non-solvent, slowly pour the aqueous polymer solution into it. A white, solid polymer will precipitate out. A large excess of the non-solvent (e.g., 10:1 volume ratio) is recommended.

  • Isolation: Allow the precipitate to settle, then collect the solid polymer by filtration.

  • Washing: Wash the collected polymer several times with fresh non-solvent to remove any remaining impurities.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-60°C) until a constant weight is achieved.

Protocol 3: Removal of Inhibitor (MEHQ) from Acrylic Acid Monomer
  • Column Preparation: Pack a chromatography column with a suitable amount of neutral activated alumina. The amount will depend on the quantity of monomer to be purified.

  • Elution: Gently pour the inhibited acrylic acid monomer onto the top of the alumina bed.

  • Collection: Allow the monomer to pass through the column under gravity. Collect the purified, inhibitor-free monomer in a clean, dry flask.

  • Storage and Use: The purified monomer is now highly reactive and should be used immediately. If short-term storage is necessary, keep it refrigerated and in the dark.

Visualizations

Troubleshooting_Slow_Polymerization start Start: Slow or No Polymerization q1 Is the monomer inhibitor-free? start->q1 s1 Action: Remove inhibitor using an alumina column. q1->s1 No q2 Was the system deoxygenated with inert gas? q1->q2 Yes a1_yes Yes a1_no No s1->q1 s2 Action: Purge system with N2 or Ar before and during reaction. q2->s2 No q3 Is the reaction temperature correct for the initiator? q2->q3 Yes a2_yes Yes a2_no No s2->q2 s3 Action: Increase temperature to match initiator's half-life (e.g., 60-90°C for persulfates). q3->s3 No q4 Is the initiator concentration sufficient? q3->q4 Yes a3_yes Yes a3_no No s3->q3 s4 Action: Increase initiator concentration in small increments. q4->s4 No end_ok Problem Resolved: Polymerization should proceed. q4->end_ok Yes a4_no No s4->q4

Caption: Troubleshooting workflow for slow or no polymerization.

Exotherm_Control_Logic cluster_physical cluster_chemical cluster_outcome start Problem: Uncontrolled Exothermic Reaction check1 Assess Heat Removal Capacity start->check1 strategy1 Improve Heat Dissipation (Physical Control) check1->strategy1 strategy2 Reduce Rate of Heat Generation (Chemical Control) check1->strategy2 action1a Use jacketed reactor with cooling fluid strategy1->action1a action1b Add internal cooling coils action1a->action1b action1c Increase solvent volume action1b->action1c outcome Result: Controlled & Safe Polymerization action1c->outcome action2a Use semi-batch process (gradual monomer/initiator addition) strategy2->action2a action2b Lower initiator concentration action2a->action2b action2c Use a lower reaction temperature (with appropriate low-temp initiator) action2b->action2c action2c->outcome

Caption: Logic diagram for managing exothermic reactions.

Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Free Radical (R•) I->R Decomposition (Heat or Redox) RM Initiated Chain (RM•) R->RM M Monomer (M) M->RM RMn Growing Chain (RMn•) RMn1 Lengthened Chain (RMn+1•) RMn->RMn1 M2 Monomer (M) M2->RMn1 + M (repeats n times) RMn_term Growing Chain (RMn•) P Stable Polymer (P) RMn_term->P Combination or Disproportionation RMm_term Growing Chain (RMm•) RMm_term->P

Caption: Simplified mechanism of free-radical polymerization.

References

How to prevent polymerization of (E)-3-Cyclohexylacrylic acid during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (E)-3-Cyclohexylacrylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted polymerization of the target compound during its synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound polymerizing during synthesis?

A: this compound, like other acrylic acid derivatives, contains a carbon-carbon double bond that is susceptible to free-radical polymerization.[1][2] This process is often initiated by heat, light, or trace impurities (like peroxides) in the reagents or solvents. The polymerization is an exothermic chain reaction that, once started, can proceed rapidly, leading to a viscous reaction mixture, low yields of the desired monomer, and the formation of an unwanted polymer.[3]

Q2: How can I prevent this polymerization?

A: The most effective method is to use a polymerization inhibitor.[4] These are chemical compounds that are added in small (parts-per-million, ppm) quantities to the reaction mixture to scavenge the free radicals that initiate polymerization.[5] Additionally, controlling reaction parameters such as temperature and atmosphere is crucial.

Q3: What are the recommended inhibitors for this synthesis?

A: The most common and effective inhibitors for acrylic acid and its derivatives are Monomethyl Ether of Hydroquinone (MEHQ) and Phenothiazine (PTZ).[6][7]

  • MEHQ (4-Methoxyphenol): This is a widely used inhibitor that is particularly effective in the presence of dissolved oxygen.[4][8] It works by reacting with peroxy radicals, which are formed from the reaction of initial carbon radicals with oxygen, thereby terminating the polymerization chain.[5][6]

  • Phenothiazine (PTZ): PTZ is a highly efficient radical scavenger that can function at high temperatures and even in oxygen-depleted (anoxic) conditions.[7][9] This makes it suitable for use during distillations or reactions run under an inert atmosphere.

Q4: How much inhibitor should I use?

A: Inhibitors are effective at very low concentrations. Using too much can hinder the intended use of the monomer later on, while too little will be ineffective. The optimal amount can depend on the specific reaction conditions, but general guidelines are provided in the table below.

InhibitorCommon NameTypical Concentration Range (ppm)Mechanism of ActionOptimal Conditions
4-MethoxyphenolMEHQ100 - 500 ppmPeroxy Radical ScavengerPresence of Oxygen
PhenothiazinePTZ50 - 200 ppmCarbon Radical ScavengerEffective with or without Oxygen

ppm = parts per million (e.g., mg of inhibitor per kg of solvent or main reagent)

Q5: How do I introduce the inhibitor into my reaction?

A: The inhibitor should be added to the solvent or one of the reactants before heating or initiating the reaction. For the Knoevenagel condensation synthesis of this compound, the inhibitor can be dissolved in the solvent (e.g., pyridine, toluene) along with the malonic acid before the cyclohexanecarboxaldehyde is added and the mixture is heated.

Q6: Besides inhibitors, what other experimental conditions should I control?

A:

  • Temperature: Avoid excessive heat. While the Knoevenagel condensation often requires heating, use the lowest temperature that allows the reaction to proceed at a reasonable rate. Monitor the reaction temperature closely to prevent thermal runaways.[3]

  • Atmosphere: For MEHQ to be most effective, a source of oxygen (like a gentle stream of air or ensuring the reaction is not perfectly sealed from the atmosphere) is beneficial.[8] Conversely, if using an inhibitor like PTZ that works anaerobically, conducting the reaction under an inert atmosphere (like nitrogen or argon) can prevent side reactions from oxygen.[9]

  • Purity of Reagents: Use reagents and solvents that are free from peroxide impurities, as these can act as initiators. Freshly distilled solvents are recommended.

Troubleshooting Guide

Symptom / Observation Possible Cause Recommended Solution(s)
The reaction mixture becomes thick, viscous, or solidifies unexpectedly.Uncontrolled Polymerization: The monomer is polymerizing.1. Stop the Reaction: Immediately cool the reaction vessel in an ice bath. 2. Add Inhibitor: If no inhibitor was used, this is the primary cause. For future attempts, add an appropriate inhibitor (e.g., 200 ppm MEHQ) at the start. 3. Check Temperature: The reaction may be overheating. Ensure the heating mantle/oil bath is set to the correct temperature and monitor with an internal thermometer.
The final yield of this compound is very low, with a significant amount of insoluble, solid material.Polymer Formation: The desired product has polymerized either during the reaction or workup.1. Use an Inhibitor: Ensure an inhibitor is present throughout the synthesis and workup. 2. Lower Reaction Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. 3. Avoid Prolonged Heating: Heat the reaction only for the time necessary for completion (monitor by TLC).[10]
The product appears discolored (yellow or brown) after purification.Oxidation and Minor Polymerization: High temperatures or exposure to air during workup can cause degradation.1. Purify Under Mild Conditions: Use minimal heat during recrystallization or distillation. 2. Inert Atmosphere: Consider performing the workup and purification steps under an inert atmosphere.

Experimental Protocol: Knoevenagel Condensation with Polymerization Prevention

This protocol describes the synthesis of this compound from cyclohexanecarboxaldehyde and malonic acid, incorporating measures to prevent polymerization.

Materials:

  • Cyclohexanecarboxaldehyde

  • Malonic acid

  • Pyridine (as solvent and catalyst)

  • MEHQ (4-Methoxyphenol) as inhibitor

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • Prepare the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve malonic acid (1.05 equivalents) in pyridine.

  • Add Inhibitor: To this solution, add MEHQ to a final concentration of 200 ppm (e.g., 20 mg of MEHQ for every 100 g of pyridine). Stir until fully dissolved.

  • Add Aldehyde: Slowly add cyclohexanecarboxaldehyde (1.0 equivalent) to the flask.

  • Reaction: Heat the mixture to a gentle reflux (around 80-90°C). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[10]

  • Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Workup:

    • Pour the cooled reaction mixture into a beaker containing ice and concentrated hydrochloric acid to neutralize the pyridine.

    • Extract the aqueous mixture with ethyl acetate.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane or an ethanol/water mixture) to yield pure this compound as a solid.

Visual Guides

Workflow for Synthesis with Polymerization Prevention

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Dissolve Malonic Acid in Pyridine B Add Inhibitor (e.g., 200 ppm MEHQ) A->B C Add Cyclohexane- carboxaldehyde B->C D Heat to 80-90°C C->D E Monitor by TLC D->E F Cool to RT E->F G Acid Quench & Extraction F->G H Dry & Evaporate G->H I Recrystallize H->I J Final Product I->J

Caption: A workflow diagram for synthesizing this compound.

Mechanism of Free-Radical Polymerization and Inhibition

Caption: How inhibitors stop the free-radical polymerization chain reaction.

Troubleshooting Logic for Low Yield

G start Low Yield of Product? check_viscosity Was the reaction mixture viscous? start->check_viscosity Yes polymerization Likely Cause: Uncontrolled Polymerization check_viscosity->polymerization Yes check_tlc Did TLC show unreacted starting material? check_viscosity->check_tlc No solution1 Solution: 1. Add an inhibitor (MEHQ/PTZ). 2. Reduce reaction temperature. 3. Ensure pure reagents. polymerization->solution1 incomplete_rxn Likely Cause: Incomplete Reaction check_tlc->incomplete_rxn Yes other_issues Consider other issues: - Workup losses - Incorrect stoichiometry check_tlc->other_issues No solution2 Solution: 1. Increase reaction time. 2. Check catalyst activity. 3. Ensure temperature is adequate. incomplete_rxn->solution2

Caption: A decision tree to troubleshoot low yields during synthesis.

References

Scaling up the synthesis of (E)-3-Cyclohexylacrylic acid from lab to pilot plant

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of (E)-3-Cyclohexylacrylic Acid

This guide provides technical support for researchers, scientists, and drug development professionals on scaling up the synthesis of this compound from a laboratory to a pilot plant setting. The primary focus is on the Horner-Wadsworth-Emmons (HWE) reaction, a widely used and scalable method for forming (E)-alkenes.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most recommended synthetic route for scaling up this compound production?

A1: The Horner-Wadsworth-Emmons (HWE) reaction is highly recommended for pilot plant scale. It involves the reaction of cyclohexanecarboxaldehyde with a stabilized phosphonate ylide, typically generated from triethyl phosphonoacetate and a base. This method offers several advantages over the Wittig reaction for scale-up, including:

  • Easier Purification: The phosphate byproduct is water-soluble, simplifying its removal during aqueous workup, unlike the often-problematic triphenylphosphine oxide from a Wittig reaction.[1][3]

  • Higher (E)-Selectivity: The HWE reaction with stabilized ylides predominantly yields the desired (E)-alkene isomer.[1][2]

  • Milder Conditions: It can often be performed with weaker bases (e.g., NaOEt, K₂CO₃, DBU) compared to the strong bases (e.g., n-BuLi) sometimes required for Wittig reagents, which improves the safety profile on a larger scale.[4]

Q2: What are the critical process parameters to monitor during scale-up?

A2: When moving from the lab to a pilot plant, the following parameters are critical to monitor and control:

  • Temperature: The reaction is exothermic, especially during the addition of the base and the aldehyde. Inadequate temperature control can lead to side reactions and reduced selectivity.[5][6]

  • Reagent Addition Rate: Slow, controlled addition of reagents is crucial to manage the reaction exotherm and maintain a consistent temperature profile.

  • Mixing Efficiency: Proper agitation is essential to ensure homogeneity, especially in larger reactors where mass and heat transfer can be limited. Poor mixing can result in localized "hot spots" or concentration gradients, leading to impurities.[5]

  • Moisture Control: The phosphonate ylide is a strong base and is sensitive to water. All reagents and solvents should be anhydrous, and the reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the ylide.[7]

Q3: How does the choice of base affect the reaction outcome?

A3: The choice of base is critical for both yield and safety.

  • Strong Bases (e.g., NaH, LiHMDS, KHMDS): These ensure complete and rapid deprotonation of the phosphonate ester. Sodium hydride (NaH) is a common choice, but requires careful handling as a flammable solid that reacts violently with water.

  • Weaker Bases (e.g., DBU, Et₃N with LiCl): The Masamune-Roush conditions (DBU/LiCl) are an excellent, milder alternative for promoting the formation of (E)-alkenes and can be safer to handle at scale.[1]

  • Alkoxides (e.g., NaOEt, KOtBu): Sodium ethoxide is a cost-effective and efficient base, but potassium tert-butoxide can sometimes offer improved reactivity, though its freshness can impact reaction success.[8]

Q4: What is the typical workup and purification strategy at the pilot scale?

A4: At the pilot scale, purification methods must be robust and scalable. Column chromatography is generally avoided.[5] A typical strategy is:

  • Quenching: The reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: The product (initially the ethyl ester) is extracted into a suitable organic solvent (e.g., methyl tert-butyl ether (MTBE), toluene). The aqueous layer, containing the phosphate byproduct, is separated.

  • Saponification: The organic layer containing the ester is treated with an aqueous base (e.g., NaOH, KOH) to hydrolyze the ester to the carboxylate salt.

  • Acidification & Isolation: The aqueous layer containing the salt is separated, washed with an organic solvent to remove any neutral impurities, and then acidified (e.g., with HCl) to precipitate the this compound.

  • Final Purification: The solid product is isolated by filtration and can be further purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).

Scale-Up Synthesis Workflow

G cluster_prep Ylide Formation cluster_reaction HWE Reaction cluster_workup Ester Workup & Isolation cluster_hydrolysis Hydrolysis cluster_purification Product Purification reagents Triethyl Phosphonoacetate + Anhydrous Solvent (THF) base Add Base (e.g., NaH) Under N₂ Atmosphere reagents->base Charge Reactor ylide Phosphonate Ylide (Anion) Formation base->ylide Stir ~1 hr aldehyde Controlled Addition of Cyclohexanecarboxaldehyde ylide->aldehyde Maintain T < 25°C hwe_rxn Reaction Mixture Stir at RT aldehyde->hwe_rxn quench Quench with Aq. NH₄Cl hwe_rxn->quench extract Extract with MTBE quench->extract wash Wash Organic Layer (Brine) extract->wash concentrate Concentrate to obtain Crude Ethyl Ester wash->concentrate saponify Add Aq. NaOH Heat to Reflux concentrate->saponify cool Cool to RT saponify->cool acidify Acidify with HCl to Precipitate Product cool->acidify filter Filter Solid Product acidify->filter recrystallize Recrystallize from Heptane/EtOAc filter->recrystallize final_product Pure this compound recrystallize->final_product G start Low Final Yield check_aldehyde Is starting aldehyde consumed? (TLC/HPLC) start->check_aldehyde ylide_issue Potential Ylide Formation Failure check_aldehyde->ylide_issue No workup_issue Potential Workup/ Purification Issue check_aldehyde->workup_issue Yes side_reactions Side Reaction/ Decomposition Likely check_aldehyde->side_reactions Yes, with byproducts ylide_solutions 1. Check base activity. 2. Ensure anhydrous conditions. 3. Verify phosphonate purity. ylide_issue->ylide_solutions workup_solutions 1. Check pH of acidification. 2. Monitor hydrolysis completion. 3. Check for product in waste streams. workup_issue->workup_solutions side_solutions 1. Improve temperature control. 2. Slow reagent addition. 3. Check for aldehyde self-condensation. side_reactions->side_solutions

References

Identifying and removing impurities from (E)-3-Cyclohexylacrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E)-3-Cyclohexylacrylic acid. The following information is designed to help identify and remove impurities encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most common impurities in this compound typically arise from the synthesis process, which is often a Horner-Wadsworth-Emmons (HWE) or Wittig reaction.[1][2] These impurities can include:

  • Unreacted Starting Materials: Cyclohexanecarboxaldehyde and the phosphonate reagent (e.g., triethyl phosphonoacetate) may be present if the reaction has not gone to completion.

  • (Z)-isomer: Although the HWE reaction is highly selective for the (E)-isomer, small amounts of the (Z)-isomer can be formed.[1]

  • Side-Reaction Products: Aldol condensation of the starting aldehyde or other side reactions can lead to various byproducts.

  • Phosphine Oxide Byproducts: In the case of a Wittig reaction, triphenylphosphine oxide is a common byproduct that needs to be removed.[2]

  • Solvent Residues: Residual solvents from the reaction or work-up procedures may also be present.

Q2: How can I assess the purity of my this compound sample?

A2: Several analytical techniques can be used to assess the purity of your sample:

  • Melting Point Analysis: A pure sample of this compound should have a sharp melting point around 58-59°C.[3][4] A broad melting range or a depressed melting point is indicative of impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the presence of impurities by comparing the spectrum of your sample to that of the pure compound. Impurity peaks will appear as extra signals.

  • Infrared (IR) Spectroscopy: While primarily used for functional group identification, comparing the IR spectrum of your sample to a reference spectrum can reveal the presence of impurities with distinct functional groups.

  • Thin-Layer Chromatography (TLC): TLC can quickly show the presence of multiple components in your sample. A pure compound should ideally show a single spot.

Troubleshooting Guides

Problem 1: Low Melting Point and Broad Melting Range

Possible Cause: Presence of impurities in the crystalline lattice.

Solution:

  • Recrystallization: This is the most common method for purifying solid organic compounds.[6] The principle is to dissolve the impure solid in a minimal amount of a hot solvent in which the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures. Upon slow cooling, the pure compound will crystallize out, leaving the impurities dissolved in the solvent.

  • Column Chromatography: If recrystallization is ineffective, column chromatography can be used to separate the desired product from impurities based on their differential adsorption to a stationary phase.[7][8]

Problem 2: Presence of Unreacted Aldehyde or Phosphonate Reagent

Possible Cause: Incomplete reaction.

Solution:

  • Reaction Optimization: Ensure the reaction has gone to completion by monitoring it via TLC. If necessary, increase the reaction time or temperature, or consider using a stronger base for the HWE reaction.[9]

  • Aqueous Work-up: Unreacted cyclohexanecarboxaldehyde can often be removed by washing the organic layer with an aqueous sodium bisulfite solution during the work-up. The water-soluble phosphate byproduct from the HWE reaction is typically removed by aqueous extraction.[9]

  • Column Chromatography: If the impurities persist, column chromatography is an effective method for their removal.

Problem 3: Contamination with the (Z)-isomer

Possible Cause: The synthesis reaction was not completely stereoselective.

Solution:

  • Recrystallization: In many cases, the (E) and (Z) isomers have different solubilities, allowing for separation by careful recrystallization.

  • Column Chromatography: Isomers can often be separated by column chromatography. A solvent system with optimal polarity will be required to achieve good separation.

Experimental Protocols

Recrystallization of this compound

Objective: To purify crude this compound by removing soluble impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., heptane, hexane/ethyl acetate mixture)[10]

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair. An ideal single solvent will dissolve the compound when hot but not at room temperature. For a solvent pair, one solvent should readily dissolve the compound, while the other should be a poor solvent.[6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should occur. To maximize yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

  • Analysis: Determine the melting point and obtain NMR and/or IR spectra to confirm the purity of the recrystallized product.

Column Chromatography of this compound

Objective: To purify this compound from impurities that are not effectively removed by recrystallization.

Materials:

  • Crude this compound

  • Silica gel (for normal phase chromatography)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates and developing chamber

Procedure:

  • Eluent Selection: Use TLC to determine a suitable eluent system. A good eluent will give the desired compound an Rf value of approximately 0.3-0.4 and show good separation from impurities.[7] A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a chromatography column with silica gel as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Analysis: Confirm the purity of the isolated product by melting point, NMR, and/or IR spectroscopy.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₄O₂[3]
Molecular Weight154.21 g/mol [3]
Melting Point58-59 °C[3][4]
Boiling Point283.2 °C at 760 mmHg[3]
AppearanceSolid[3]

Table 2: Expected Spectroscopic Data for this compound

TechniqueCharacteristic Peaks
¹H NMR * ~12 ppm (singlet, 1H): Carboxylic acid proton (-COOH).* ~7.0-7.2 ppm (doublet of doublets, 1H): Vinylic proton alpha to the carbonyl group.* ~5.8-6.0 ppm (doublet, 1H): Vinylic proton beta to the carbonyl group.* ~1.0-2.2 ppm (multiplets, 11H): Cyclohexyl protons.
¹³C NMR * ~172 ppm: Carboxylic acid carbonyl carbon.* ~150-155 ppm: Vinylic carbon beta to the carbonyl.* ~120-125 ppm: Vinylic carbon alpha to the carbonyl.* ~25-45 ppm: Cyclohexyl carbons.
IR (cm⁻¹) * ~2500-3300 (broad): O-H stretch of the carboxylic acid.[11]* ~1680-1710 (strong): C=O stretch of the conjugated carboxylic acid.[11]* ~1620-1650 (medium): C=C stretch of the alkene.[11]* ~2850-2950 (strong): C-H stretches of the cyclohexyl group.[11]

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Crude Product (this compound + Impurities) recrystallization Recrystallization start->recrystallization Initial Purification column_chromatography Column Chromatography recrystallization->column_chromatography If still impure melting_point Melting Point recrystallization->melting_point nmr NMR Spectroscopy column_chromatography->nmr melting_point->column_chromatography end_product Pure this compound melting_point->end_product If pure ir IR Spectroscopy nmr->ir ir->end_product If pure

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_impurities Impurity Identification cluster_solutions Purification Strategy start Crude Product Analysis (Melting Point, TLC) impure Broad/Low Melting Point or Multiple TLC Spots start->impure Impure pure Sharp Melting Point and Single TLC Spot start->pure Pure nmr_analysis NMR Analysis impure->nmr_analysis Identify Impurities starting_materials Unreacted Starting Materials nmr_analysis->starting_materials z_isomer (Z)-Isomer Present nmr_analysis->z_isomer other_impurities Other Side Products nmr_analysis->other_impurities column Column Chromatography starting_materials->column Remove by recrystallize Recrystallization z_isomer->recrystallize Separate by other_impurities->column Remove by recrystallize->pure column->pure

References

Enhancing the reactivity of (E)-3-Cyclohexylacrylic acid in chemical reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (E)-3-Cyclohexylacrylic acid. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during chemical reactions involving this compound.

Section 1: General Reactivity and Activation Strategies

This section covers the inherent reactivity of this compound and the fundamental strategies for enhancing its performance in common chemical transformations.

Frequently Asked Questions (FAQs)

Q1: Why is this compound relatively unreactive in direct reactions with nucleophiles like amines or alcohols?

This compound, like other carboxylic acids, can be a reluctant participant in direct nucleophilic acyl substitution reactions for two main reasons. Firstly, the carboxylate that forms when a basic amine is present is highly unreactive.[1] Secondly, the hydroxyl (-OH) group of the carboxylic acid is a poor leaving group.[1] For a reaction to proceed efficiently, this hydroxyl group must be converted into a better leaving group, a process known as "activation".[1]

Q2: What are the primary strategies for activating the carboxylic acid group of this compound?

The core principle of activation is to transform the hydroxyl moiety into a group that is more easily displaced by a nucleophile.[1] This is typically achieved by reacting the carboxylic acid with an activating agent to form a more reactive intermediate. Common strategies include:

  • Formation of Acyl Chlorides: Using reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a highly reactive acyl chloride.[2][3]

  • Use of Carbodiimides: Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used to form an active O-acylisourea intermediate, which readily reacts with nucleophiles.[1][2]

  • Conversion to Active Esters or Anhydrides: Other methods involve forming reactive intermediates like active esters or mixed anhydrides, which are more susceptible to nucleophilic attack than the original carboxylic acid.[1][4]

G Acid This compound (Relatively Unreactive) Reagent Activating Agent (e.g., EDC, SOCl₂) Acid->Reagent Reacts with Nuc Nucleophile (Amine/Alcohol) Product Amide or Ester Product Nuc->Product Forms Intermediate Reactive Intermediate (Acyl Chloride, Active Ester) Reagent->Intermediate Intermediate->Nuc Reacts with

Caption: General workflow for carboxylic acid activation.

Section 2: Troubleshooting Esterification Reactions

Esterification is a common reaction for this compound. This section addresses frequent issues and provides guidance for optimizing reaction outcomes.

Frequently Asked Questions (FAQs)

Q3: My Fischer esterification of this compound is suffering from low conversion. How can I improve the yield?

Fischer esterification is a reversible, acid-catalyzed reaction.[2] To drive the equilibrium towards the ester product, you can apply Le Châtelier's principle in two primary ways:

  • Use Excess Alcohol: Employing the alcohol reactant in a large excess, or even as the solvent, can significantly increase the yield.[5] For example, using a 10-fold excess of alcohol has been shown to improve yields dramatically.[5]

  • Remove Water: The water produced as a byproduct can be removed as it forms, preventing the reverse reaction (hydrolysis).[5] A Dean-Stark apparatus is commonly used for this purpose, often with a solvent like toluene that forms an azeotrope with water.[5]

Q4: I am performing a Steglich esterification using DCC and my final product is a waxy solid, not the expected liquid ester. What is the likely cause?

The most common cause for this issue is contamination of your product with the dicyclohexylurea (DCU) byproduct.[6] DCU is a white solid that is notoriously difficult to remove due to its low solubility in many common organic solvents. To resolve this:

  • Filtration: After the reaction, cool the mixture (e.g., in an ice bath) to maximize DCU precipitation and then filter it off.

  • Solvent Choice: DCU is particularly insoluble in acetonitrile. Adding acetonitrile to the crude product mixture can cause the DCU to precipitate, allowing for its removal by filtration.[6]

  • Workup: A standard aqueous workup can help remove some impurities, but DCU often remains.[7] Careful purification by column chromatography is typically required.

Data Presentation: Comparison of Esterification Methods
MethodActivating Agent / CatalystTypical ConditionsAdvantagesCommon Issues & Troubleshooting
Fischer Esterification Strong Acid (e.g., H₂SO₄)Heat/reflux in excess alcoholSimple reagents, cost-effective.Reversible reaction, low yield at equilibrium. Solution: Use excess alcohol, remove water.[5]
Steglich Esterification DCC, DMAP (catalyst)Room temp, DCM or other aprotic solventMild conditions, high yield.DCU byproduct removal.[6] Solution: Filtration, specialized workup, chromatography.
Acyl Chloride Route SOCl₂ or (COCl)₂Anhydrous conditions, often with heatForms highly reactive intermediate.Harsh reagents, can be incompatible with sensitive functional groups.[2][3]
Experimental Protocol: Steglich Esterification

Objective: To synthesize an ester from this compound and a primary alcohol using DCC and DMAP.

Materials:

  • This compound (1.0 eq)

  • Alcohol (1.2 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound, the alcohol, and DMAP in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • DCC Addition: Dissolve DCC in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the flask to 0 °C to precipitate the DCU byproduct.

    • Filter the mixture through a pad of Celite, washing the filter cake with cold DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to obtain the pure ester.

G Start Low Esterification Yield? Fischer Using Fischer Method? Start->Fischer Yes Steglich Using Coupling Agent (DCC)? Start->Steglich No Equilibrium Issue: Reversible Reaction Fischer->Equilibrium Byproduct Issue: DCU Byproduct Contamination Steglich->Byproduct Solution1 Solution: Use excess alcohol and/or remove water (Dean-Stark) Equilibrium->Solution1 Solution2 Solution: Filter crude mixture when cold. Purify via column chromatography. Byproduct->Solution2

Caption: Troubleshooting logic for low esterification yield.

Section 3: Troubleshooting Amide Coupling Reactions

Amide bond formation is critical in pharmaceutical and materials science. This section provides guidance on selecting reagents and troubleshooting common problems.

Frequently Asked Questions (FAQs)

Q5: My standard amide coupling reaction with this compound is failing or providing a low yield. What adjustments can I make?

If a standard coupling reaction (e.g., EDC/HOBt) is inefficient, consider the following:

  • Reagent Choice: Switch to a more potent coupling reagent. Phosphonium-based reagents like HATU or PyBOP are often more effective, especially for sterically hindered substrates or less nucleophilic amines.[8][9]

  • Base: Ensure the correct base is used. For aminium/phosphonium reagents like HATU, a non-nucleophilic hindered base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine is required to deprotonate the carboxylic acid and the amine salt without competing in the reaction.

  • Solvent: Aprotic polar solvents like DMF or NMP are generally preferred for amide couplings as they help to dissolve all components.[10]

  • Temperature: While most couplings are run at room temperature, gentle heating (e.g., 40-50 °C) can sometimes drive sluggish reactions to completion. However, be cautious of potential side reactions at higher temperatures.[10]

Q6: How can I prevent the formation of byproducts during amide coupling with a carbodiimide like EDC?

Carbodiimide-mediated couplings can sometimes lead to side reactions, such as the formation of an N-acylurea byproduct, which can be difficult to separate from the desired amide. To suppress this:

  • Use Additives: The addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is highly recommended.[8] These additives react with the initial O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions, while still being highly reactive towards the amine.[11]

Data Presentation: Comparison of Common Amide Coupling Reagents
Reagent ClassExamplesBase RequiredAdvantagesCommon Issues & Troubleshooting
Carbodiimide EDC, DCCNone (or catalytic DMAP)Cost-effective, common.N-acylurea formation, racemization. Solution: Use additives like HOBt/HOAt.[8]
Phosphonium PyBOP, PyAOPDIPEA, CollidineHigh reactivity, good for hindered substrates.Byproducts can be difficult to remove.
Aminium/Uronium HATU, HBTUDIPEA, CollidineVery fast, low racemization, highly effective.[9]Higher cost, potential safety concerns with some reagents on a large scale.[6]
Acyl Halide SOCl₂, (COCl)₂Pyridine, Et₃NHighly reactive intermediate.Harsh conditions, not suitable for complex molecules with sensitive groups.[12]
Experimental Protocol: HATU-Mediated Amide Coupling

Objective: To synthesize an amide from this compound and a primary or secondary amine using HATU.

Materials:

  • This compound (1.0 eq)

  • Amine (or its HCl salt) (1.1 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq, use 3.5 eq if starting with amine salt)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated NH₄Cl (aq), Saturated NaHCO₃ (aq), Brine

  • Ethyl Acetate or DCM for extraction

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound and HATU in anhydrous DMF.

  • Base Addition: Add DIPEA to the mixture and stir for 5-10 minutes. The solution may change color as the active ester forms.

  • Amine Addition: Add the amine to the reaction mixture.

  • Reaction: Stir at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash sequentially with saturated NH₄Cl, saturated NaHCO₃, and brine. The aqueous washes will help remove excess DMF and other water-soluble byproducts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to obtain the pure amide.

G Start Select Amide Coupling Reagent Sensitive Substrate has sensitive groups? Start->Sensitive SOCl2 Use SOCl₂/ (COCl)₂ Sensitive->SOCl2 No Coupling Use mild coupling agents (EDC, HATU, etc.) Sensitive->Coupling Yes Hindered Is amine/acid sterically hindered? Cost Is cost a major factor? Hindered->Cost No HATU Consider HATU/PyBOP Hindered->HATU Yes Cost->HATU No EDC Consider EDC/HOBt Cost->EDC Yes Coupling->Hindered

Caption: Decision tree for selecting an amide coupling reagent.

References

Validation & Comparative

Comparative Guide to Analytical Method Validation for (E)-3-Cyclohexylacrylic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two robust analytical methods for the quantitative determination of (E)-3-Cyclohexylacrylic acid: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID). The information presented herein is based on established principles of analytical chemistry and method validation guidelines, such as those from the International Council for Harmonisation (ICH).

Data Summary: Performance Comparison of Analytical Methods

The following table summarizes the hypothetical performance characteristics of validated HPLC-UV and GC-FID methods for the analysis of this compound. This data is representative of what can be expected from well-optimized and validated methods.

Validation Parameter HPLC-UV Method GC-FID Method (with derivatization) ICH Guideline
Linearity (R²) > 0.999> 0.998≥ 0.995
Range 1 - 100 µg/mL5 - 200 µg/mLStated and justified
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Typically 80-120%
Precision (RSD%)
- Repeatability< 1.0%< 1.5%Typically < 2%
- Intermediate Precision< 1.5%< 2.0%Typically < 3%
Specificity No interference from blank and placeboNo interference from blank and derivatizing agentDemonstrated
Limit of Detection (LOD) 0.2 µg/mL1 µg/mLStated
Limit of Quantitation (LOQ) 0.6 µg/mL3 µg/mLStated and within linear range
Robustness Unaffected by minor changes in pH and organic phase compositionUnaffected by minor changes in inlet temperature and gas flow rateControlled variations show reliability

Detailed Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method

This method is suitable for the direct analysis of this compound in solution.

1.1. Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of diluent (Acetonitrile:Water 50:50 v/v).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a sample containing this compound, dissolve it in the diluent, and dilute to a final concentration within the calibration range.

1.2. HPLC Instrumentation and Conditions

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: A mixture of 0.1% phosphoric acid in water (A) and acetonitrile (B) in a gradient or isocratic mode. A typical starting condition is 60:40 (A:B).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detector Wavelength: 210 nm

1.3. Validation Procedure

  • Linearity: Analyze the calibration standards in triplicate. Plot the peak area versus concentration and perform a linear regression analysis.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability: Analyze six replicate samples of the same concentration on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

  • Specificity: Analyze a blank (diluent) and a placebo sample to ensure no interfering peaks at the retention time of this compound.

  • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary method parameters such as mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5 °C) to assess the impact on the results.

Gas Chromatography with Flame Ionization Detection (GC-FID) Method

This method is suitable for the analysis of this compound after derivatization to increase its volatility.

2.1. Sample Preparation and Derivatization

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of a suitable solvent like dichloromethane.

  • Derivatization: To an aliquot of the standard or sample solution, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS). Heat the mixture at 60°C for 30 minutes to form the trimethylsilyl ester of the acid.

  • Calibration Standards: Prepare a series of calibration standards and derivatize them as described above to achieve concentrations ranging from 5 µg/mL to 200 µg/mL.

  • Sample Solution: Accurately weigh a sample, dissolve it in the solvent, derivatize it, and dilute to a final concentration within the calibration range.

2.2. GC Instrumentation and Conditions

  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • Detector: Flame Ionization Detector (FID)

  • Detector Temperature: 280 °C

2.3. Validation Procedure

  • The validation procedure for linearity, accuracy, precision, specificity, LOD, LOQ, and robustness is analogous to the HPLC method, with adjustments for the GC-FID technique and the inclusion of the derivatization step. For specificity, the derivatizing agent blank must also be analyzed.

Visualizations

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Finalization Dev_Start Define Analytical Target Profile Select_Method Select Analytical Technique (HPLC/GC) Dev_Start->Select_Method Optimize Optimize Method Parameters Select_Method->Optimize Specificity Specificity Optimize->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability, Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Documentation Document Validation Report Robustness->Documentation Implementation Implement for Routine Use Documentation->Implementation

Caption: General workflow for analytical method validation.

G cluster_hplc HPLC-UV Method cluster_gc GC-FID Method Compound This compound HPLC HPLC-UV Direct analysis in solution High sensitivity (low LOD/LOQ) Compound->HPLC GC GC-FID Requires derivatization Good for volatile compounds Compound->GC HPLC_Pros Pros No derivatization needed Lower temperature operation HPLC->HPLC_Pros Advantages HPLC_Cons Cons Mobile phase consumption Potential for peak tailing HPLC->HPLC_Cons Considerations GC_Pros Pros High resolution Robust detector GC->GC_Pros Advantages GC_Cons Cons Derivatization adds complexity High temperature may degrade sample GC->GC_Cons Considerations

Caption: Comparison of HPLC-UV and GC-FID methods.

Comparative study of different synthetic routes to (E)-3-Cyclohexylacrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of bioactive molecules is a critical endeavor. (E)-3-Cyclohexylacrylic acid, a valuable building block in medicinal chemistry, can be synthesized through various routes. This guide provides a comparative analysis of two prominent methods: the Knoevenagel Condensation (specifically the Doebner modification) and the Wittig Reaction. We will delve into the experimental protocols and present a clear comparison of their performance based on available data.

At a Glance: Comparison of Synthetic Routes

ParameterKnoevenagel Condensation (Doebner Mod.)Wittig Reaction
Starting Materials Cyclohexanecarboxaldehyde, Malonic AcidCyclohexanecarboxaldehyde, (Carbethoxymethylene)triphenylphosphorane
Key Reagents/Catalysts Piperidine, PyridineStrong base (e.g., NaH, BuLi), followed by hydrolysis
Reaction Steps Typically one potTwo steps (Ylide formation, then reaction with aldehyde) followed by hydrolysis
Stereoselectivity Generally high for the (E)-isomerCan be tuned, but stabilized ylides favor the (E)-isomer
Byproducts Water, Carbon DioxideTriphenylphosphine oxide
Purification Standard workup and recrystallizationOften requires removal of triphenylphosphine oxide
Reported Yield High (e.g., 60%)[1]Moderate to high (dependent on ylide and conditions)

In-Depth Analysis of Synthetic Pathways

Knoevenagel Condensation: The Doebner Modification

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, allowing the synthesis of α,β-unsaturated acids from aldehydes and active methylene compounds.[2][3] The Doebner modification is particularly well-suited for this purpose, employing malonic acid in the presence of a basic catalyst like piperidine, often with pyridine as the solvent.[2][4][5] The reaction proceeds through a cascade of condensation and decarboxylation to yield the desired product.

Reaction Scheme:

A typical procedure for the Doebner modification of the Knoevenagel condensation to synthesize this compound is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve cyclohexanecarboxaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (2-3 volumes).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 115°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.

  • Purification: The crude solid is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

A reported yield for a similar Knoevenagel-Doebner reaction is around 60%.[1]

The Wittig Reaction

The Wittig reaction is a powerful and versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (a Wittig reagent).[6][7] To obtain an α,β-unsaturated acid, the reaction is typically performed with an ylide containing an ester group, such as (carbethoxymethylene)triphenylphosphorane. The resulting α,β-unsaturated ester is then hydrolyzed to the corresponding carboxylic acid. Stabilized ylides, like the one used in this synthesis, generally favor the formation of the (E)-isomer.[6]

Reaction Scheme:

Step 1 (Wittig Reaction):

Step 2 (Hydrolysis):

A general two-step procedure for the synthesis of this compound via the Wittig reaction is as follows:

Step 1: Synthesis of Ethyl (E)-3-cyclohexylacrylate

  • Ylide Reaction: In a dry, inert atmosphere, dissolve (carbethoxymethylene)triphenylphosphorane (1.1 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF).

  • Aldehyde Addition: Add cyclohexanecarboxaldehyde (1.0 eq) to the ylide solution at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Workup: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then triturated with a non-polar solvent (e.g., hexane) to precipitate the triphenylphosphine oxide byproduct. The filtrate containing the ester product is concentrated.

Step 2: Hydrolysis to this compound

  • Saponification: Dissolve the crude ethyl (E)-3-cyclohexylacrylate in a mixture of ethanol and aqueous sodium hydroxide solution.

  • Reaction Conditions: Heat the mixture to reflux for 1-2 hours.

  • Acidification: After cooling, the ethanol is removed under reduced pressure. The aqueous solution is then acidified with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Purification: The solid product is collected by filtration, washed with cold water, and recrystallized to yield pure this compound.

Logical Workflow of Synthetic Route Comparison

The choice between these two synthetic routes depends on several factors, including the availability of starting materials, desired yield, and ease of purification. The following diagram illustrates the decision-making process and the steps involved in each synthetic pathway.

G cluster_start Starting Point cluster_knoevenagel Route 1: Knoevenagel Condensation cluster_wittig Route 2: Wittig Reaction start Target: this compound k_start Cyclohexanecarboxaldehyde + Malonic Acid start->k_start Choose Knoevenagel w_start Cyclohexanecarboxaldehyde + (Carbethoxymethylene)triphenylphosphorane start->w_start Choose Wittig k_reaction Doebner Modification (Piperidine, Pyridine, Reflux) k_start->k_reaction k_product This compound k_reaction->k_product w_reaction Wittig Olefination w_start->w_reaction w_intermediate Ethyl (E)-3-cyclohexylacrylate w_reaction->w_intermediate w_hydrolysis Hydrolysis (NaOH, H2O/EtOH; then H3O+) w_intermediate->w_hydrolysis w_product This compound w_hydrolysis->w_product

References

Benchmarking the performance of polymers derived from (E)-3-Cyclohexylacrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Benchmarking Polymer Performance for Advanced Drug Delivery: A Comparative Guide

For: Researchers, scientists, and drug development professionals.

Abstract:

Comparative Performance of Benchmark Polymers

The performance of polymeric nanoparticles in drug delivery is critically dependent on their ability to encapsulate a therapeutic payload and release it in a controlled manner. The following tables summarize key performance indicators for PLA, PLGA, and PCL nanoparticles loaded with common hydrophobic anticancer drugs.

Table 1: Drug Loading and Encapsulation Efficiency

PolymerModel Hydrophobic DrugDrug Loading (%)Encapsulation Efficiency (%)Formulation MethodReference
PLA Paclitaxel0.2531.9Dispersion Polymerization[1]
PLGA Docetaxel~9Not explicitly stated, but optimizedNanoprecipitation[2]
PLGA Paclitaxel2 - 12Up to ~100 (with TPGS as emulsifier)Emulsion Solvent Evaporation[3]
PLGA DocetaxelNot explicitly stated64.34Emulsification Solvent Evaporation[4]
PCL Doxorubicin16.8873.15Double Emulsion[5]
PCL DoxorubicinNot explicitly stated48 - 87Microfluidic Nanoprecipitation[6][7]

Table 2: In Vitro Drug Release Kinetics

PolymerModel Hydrophobic DrugInitial Burst Release (First 24h)Total Release DurationRelease Profile HighlightsReference
PLA Paclitaxel~40%7 daysBiphasic: initial burst followed by hydrolysis-driven release.[1]
PLGA Docetaxel~33%12 daysBiphasic: initial burst followed by sustained release.[2]
PLGA Docetaxel~25% (PLGA) / ~49% (PLGA-PEG)5 days (study duration)Sustained release pattern observed after initial burst.[8]
PCL DoxorubicinNot specified>10 dayspH-sensitive: 98% release at pH 4.8 vs. 26% at pH 7.4 over 72h.[5]
PCL Paclitaxel~30% (2% loading), ~8% (6% loading)>1 monthRelease is dependent on the initial drug loading ratio.[3]

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate assessment and comparison of polymer performance. The following section outlines protocols for nanoparticle synthesis and key characterization assays.

Nanoparticle Synthesis via Nanoprecipitation

Nanoprecipitation, also known as the solvent displacement method, is a straightforward and reproducible technique for fabricating polymeric nanoparticles.[9][10]

Materials:

  • Polymer (e.g., PLA, PLGA, or PCL)

  • Hydrophobic drug

  • Organic solvent (e.g., Acetone, Tetrahydrofuran)

  • Aqueous non-solvent (e.g., Deionized water)

  • Surfactant/stabilizer (e.g., Polyvinyl alcohol (PVA), Poloxamer 188, Tween 80)

Procedure:

  • Organic Phase Preparation: Dissolve a precisely weighed amount of the polymer and the hydrophobic drug in the selected organic solvent.

  • Aqueous Phase Preparation: In a separate vessel, dissolve the surfactant in deionized water.

  • Nanoprecipitation: While vigorously stirring the aqueous phase on a magnetic stirrer, add the organic phase dropwise. The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer, encapsulating the drug, and forming a nanoparticle suspension.[11]

  • Solvent Evaporation: Continue stirring the suspension (typically overnight) at room temperature to allow for the complete evaporation of the organic solvent.

  • Nanoparticle Collection: The resulting nanoparticle suspension can be purified and concentrated by centrifugation or ultracentrifugation.

  • Washing and Resuspension: The nanoparticle pellet is then washed with deionized water to remove any excess surfactant and unencapsulated drug, and finally resuspended in an appropriate medium for storage or further characterization.

Determination of Encapsulation Efficiency and Drug Loading

This protocol describes an indirect method for quantifying the amount of drug encapsulated within the nanoparticles.

Principle: The amount of unencapsulated ("free") drug in the supernatant after centrifugation is quantified. This value is then subtracted from the total initial amount of the drug used to determine the amount of encapsulated drug.

Procedure:

  • Separation of Free Drug: Centrifuge a known volume of the nanoparticle suspension at high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.

  • Supernatant Collection: Carefully collect the supernatant, which contains the unencapsulated drug.

  • Quantification of Free Drug: Analyze the concentration of the free drug in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12][13][14] A standard calibration curve of the drug is required for accurate quantification.

  • Calculation:

    • Encapsulation Efficiency (%EE):

    • Drug Loading (%DL):

      (Note: To determine the total weight of nanoparticles, the nanoparticle pellet from a known volume of suspension is typically lyophilized and weighed.)

In Vitro Drug Release Study

This protocol outlines a common method for assessing the release kinetics of a drug from polymeric nanoparticles.

Procedure:

  • Sample Preparation: A known amount of drug-loaded nanoparticles (e.g., 20 mg) is suspended in a specific volume of release medium (e.g., 4 mL of Phosphate Buffered Saline, PBS, at pH 7.4).[8]

  • Incubation: The suspension is placed in a shaker incubator set at 37°C to mimic physiological temperature.

  • Sampling: At predetermined time intervals (e.g., 1, 6, 12, 24, 48, 72 hours, etc.), the nanoparticle suspension is centrifuged. A specific volume of the supernatant is collected, and an equal volume of fresh release medium is added back to maintain a constant volume.

  • Drug Quantification: The concentration of the released drug in the collected supernatant samples is quantified using HPLC or another validated analytical method.

  • Data Analysis: The cumulative amount of drug released at each time point is calculated and plotted against time to generate the in vitro release profile.

Visualization of Workflows and Pathways

Graphical representations of experimental workflows and biological signaling pathways can provide a clear and concise understanding of complex processes.

Experimental Workflow: Nanoparticle-Based Drug Delivery

G cluster_formulation Formulation cluster_characterization Characterization cluster_application Application A Polymer & Drug in Organic Solvent C Nanoprecipitation (Solvent Displacement) A->C B Aqueous Phase with Surfactant B->C D Size & Zeta Potential (DLS) C->D E Morphology (SEM/TEM) C->E F Drug Loading & Encapsulation Efficiency C->F G In Vitro Drug Release C->G H In Vitro Cell Studies (Cytotoxicity, Uptake) G->H I In Vivo Animal Models (Efficacy, Biodistribution) H->I

Caption: Experimental workflow for the formulation, characterization, and evaluation of drug-loaded nanoparticles.

Signaling Pathway: Simplified mTOR Pathway

Many anticancer drugs delivered by nanoparticles, such as taxanes, can affect cell proliferation pathways like the mTOR signaling pathway.

mTOR_Pathway GrowthFactors Growth Factors (e.g., Insulin, IGF-1) Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor binds PI3K PI3K Receptor->PI3K activates AKT AKT PI3K->AKT activates TSC_Complex TSC1/TSC2 Complex AKT->TSC_Complex inhibits Rheb Rheb-GTP TSC_Complex->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis promotes Autophagy Autophagy mTORC1->Autophagy inhibits Delivered_Drug Delivered Anticancer Drug (e.g., Paclitaxel) Delivered_Drug->mTORC1 can indirectly inhibit (cell stress response)

Caption: Simplified diagram of the mTOR signaling pathway, a key regulator of cell growth and a target in cancer therapy.

References

A comparative analysis of the cytotoxic effects of various acrylic acid derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of various acrylic acid derivatives against several cancer cell lines. The information is compiled from recent studies and is intended to aid in the research and development of novel therapeutic agents. This document summarizes key quantitative data, details the experimental methodologies employed in these studies, and visualizes a key signaling pathway implicated in the cytotoxic mechanism of action.

Data Presentation: Cytotoxicity of Acrylic Acid Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values of various acrylic acid derivatives against different cancer cell lines. The data is collated from multiple studies to provide a comparative overview of their cytotoxic potential.

Compound IDDerivative ClassCell LineIC50 (µM)Reference
4b 3-(4-chlorophenyl) acrylic acidMDA-MB-231 (Breast)3.24 ± 0.13[1]
5e 3-(4-chlorophenyl)acrylate esterMDA-MB-231 (Breast)4.06[1]
5g 3-(4-chlorophenyl)acrylate esterMDA-MB-231 (Breast)23.15[1]
5h 3-(4-chlorophenyl)acrylate esterMDA-MB-231 (Breast)28.06[1]
5i 3-(4-chlorophenyl)acrylate esterMDA-MB-231 (Breast)25.47[1]
5d 3-(4-chlorophenyl)acrylate esterMDA-MB-231 (Breast)45.78[1]
CA-4 (Control) Combretastatin A-4MDA-MB-231 (Breast)1.27[1]
5a Acrylic acid analogMCF-7 (Breast)9.31[2]
5b Acrylic acid analogMCF-7 (Breast)5.12[2]
6a Acrylate esterMCF-7 (Breast)6.74[2]
6e Methyl acrylate esterMCF-7 (Breast)2.57 ± 0.16[2]
6f Acrylate esterMCF-7 (Breast)3.26[2]
6h Acrylate esterMCF-7 (Breast)7.08[2]
CA-4 (Control) Combretastatin A-4MCF-7 (Breast)1.25[3]
bisGMA DimethacrylateHeLaMore cytotoxic than UDMA[4]
UDMA Urethane dimethacrylateHeLaMore cytotoxic than 3G[4]
3G Triethyleneglycol dimethacrylateHeLaMore cytotoxic than HEMA[4]
HEMA 2-hydroxyethyl methacrylateHeLaMore cytotoxic than MMA[4]
MMA Methyl methacrylateHeLaLeast cytotoxic in this series[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the referenced studies are provided below. These protocols are foundational for assessing the cytotoxic and mechanistic properties of acrylic acid derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5]

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231, MCF-7) are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: The cells are then treated with various concentrations of the acrylic acid derivatives and incubated for a specified period (e.g., 72 hours).[6]

  • MTT Reagent Addition: After the treatment period, the culture medium is removed, and 28 µL of a 2 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for 1.5 to 4 hours at 37°C.[5][6]

  • Formazan Solubilization: The MTT solution is removed, and the insoluble purple formazan crystals are dissolved by adding 130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO). The plate is then incubated for an additional 15 minutes with shaking.[6]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 492 nm or between 550 and 600 nm.[5][6] The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated from the dose-response curve.

Tubulin Polymerization Inhibition Assay

This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules, a key mechanism for some anticancer agents.

  • Reaction Setup: Purified tubulin (>99% pure) is reconstituted to a concentration of 3 mg/mL in a G-PEM buffer. 100 µL of this solution is added to each well of a pre-warmed 96-well plate.[7]

  • Compound Addition: The test compounds (e.g., acrylic acid derivatives) are added to the wells at varying concentrations (e.g., 0.1 µM to 10 µM).[7]

  • Polymerization Induction and Measurement: The plate is incubated at 37°C, and the absorbance at 340 nm is recorded every 60 seconds for one hour using a microplate reader. An increase in absorbance indicates tubulin polymerization.[7] Known tubulin inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) are used as controls.[8]

Cell Cycle Analysis by Flow Cytometry

This technique is employed to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a test compound.[9]

  • Cell Treatment and Harvesting: Cells are seeded in 6-well plates and treated with the acrylic acid derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Both adherent and floating cells are collected.[9]

  • Cell Fixation: The collected cells are washed with PBS and then fixed by adding ice-cold 70% ethanol dropwise while gently vortexing. The fixed cells are stored at -20°C for at least 2 hours.[9]

  • Staining: The fixed cells are centrifuged, washed with PBS, and then resuspended in a staining solution containing propidium iodide (PI) and RNase A. PI is a fluorescent dye that binds to DNA.[9][10]

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.[9]

Apoptosis Assay using Annexin V Staining

This assay is used to detect and differentiate between viable, apoptotic, and necrotic cells.[11]

  • Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is used as a counterstain to identify necrotic cells with compromised membranes.

  • Cell Staining: After treatment with the test compound, cells are harvested and washed with PBS. The cells are then resuspended in a binding buffer and stained with FITC-conjugated Annexin V and PI for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualization

The following diagrams illustrate key experimental workflows and the proposed signaling pathway for the cytotoxic action of certain acrylic acid derivatives.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_data_analysis Data Analysis seeding Seed Cancer Cells (e.g., MDA-MB-231, MCF-7) treatment Treat with Acrylic Acid Derivatives seeding->treatment mtt MTT Assay treatment->mtt Assess Viability tubulin Tubulin Polymerization Inhibition Assay treatment->tubulin Investigate Mechanism cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle Investigate Mechanism apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis Investigate Mechanism ic50 Calculate IC50 mtt->ic50 arrest_quant Quantify Cell Cycle Arrest cell_cycle->arrest_quant apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant

Caption: Experimental workflow for evaluating the cytotoxic effects of acrylic acid derivatives.

signaling_pathway compound Acrylic Acid Derivative (e.g., Compound 4b, 6e) tubulin β-Tubulin compound->tubulin Binds to polymerization Inhibition of Tubulin Polymerization compound->polymerization Inhibits tubulin->polymerization microtubule Disruption of Microtubule Dynamics polymerization->microtubule g2m G2/M Phase Cell Cycle Arrest microtubule->g2m apoptosis Induction of Apoptosis g2m->apoptosis cell_death Cancer Cell Death apoptosis->cell_death

Caption: Proposed signaling pathway for tubulin-inhibiting acrylic acid derivatives.

References

Validating the Structure of (E)-3-Cyclohexylacrylic Acid: A Comparative Guide to Advanced Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a molecule is a critical prerequisite for further investigation. This guide provides a comprehensive comparison of advanced spectroscopic techniques for the structural validation of (E)-3-Cyclohexylacrylic acid, presenting expected data alongside detailed experimental protocols.

This compound, a derivative of acrylic acid, possesses a distinct molecular architecture comprising a cyclohexyl ring, a carboxylic acid functional group, and a trans-configured carbon-carbon double bond. The validation of its structure, particularly the stereochemistry of the double bond, necessitates the application of a suite of spectroscopic methods. This guide will delve into the utility of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) in achieving this confirmation.

Comparative Spectroscopic Data

The following table summarizes the expected and comparative spectroscopic data for this compound. The predicted values are based on established spectroscopic principles and data from structurally related compounds. For comparison, data for a related compound, cyclohexyl acrylate, is also included.

Spectroscopic TechniqueThis compound (Predicted)Cyclohexyl Acrylate (Experimental)[1]Key Structural Insights
IR Spectroscopy (cm⁻¹) ~3300-2500 (broad, O-H), ~2925, ~2850 (C-H, cyclohexyl), ~1700 (C=O), ~1640 (C=C), ~980 (trans C-H bend)2935, 2858 (C-H), 1726 (C=O), 1636, 1619 (C=C)Presence of carboxylic acid, cyclohexyl group, and a trans-disubstituted alkene.
¹H NMR Spectroscopy (δ, ppm) ~12.0 (s, 1H, COOH), ~7.1 (d, 1H, J ≈ 16 Hz, =CH-COOH), ~5.8 (d, 1H, J ≈ 16 Hz, Cy-CH=), ~2.2 (m, 1H, Cy-CH), 1.0-1.9 (m, 10H, Cy-CH₂)6.38 (dd, 1H), 6.12 (dd, 1H), 5.82 (dd, 1H), 4.84 (m, 1H), 1.1-1.9 (m, 10H)Confirms the presence of a carboxylic acid proton, two alkene protons with a large coupling constant indicative of a trans configuration, and the cyclohexyl group protons.
¹³C NMR Spectroscopy (δ, ppm) ~172 (C=O), ~155 (=CH-COOH), ~120 (Cy-CH=), ~40 (Cy-CH), ~32 (Cy-CH₂), ~26 (Cy-CH₂), ~25 (Cy-CH₂)165.9 (C=O), 130.5 (=CH₂), 128.8 (O-CH=), 72.9 (O-CH), 31.6 (CH₂), 25.4 (CH₂), 23.7 (CH₂)Reveals the number of distinct carbon environments, including the carbonyl carbon, two sp² hybridized alkene carbons, and the carbons of the cyclohexyl ring.
Mass Spectrometry (m/z) 154 (M⁺), 137 (M⁺ - OH), 109 (M⁺ - COOH), 83 (C₆H₁₁⁺, cyclohexyl cation)154 (M⁺), 83 (C₆H₁₁⁺), 55Determines the molecular weight and provides fragmentation patterns consistent with the proposed structure, such as the loss of the carboxylic acid group or the cyclohexyl ring.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Thin Solid Film):

  • Dissolve a small amount of this compound (approximately 2-5 mg) in a volatile organic solvent (e.g., dichloromethane or acetone).

  • Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

  • Place the salt plate in the sample holder of the FT-IR spectrometer.

  • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Process the spectrum to identify the characteristic absorption bands.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework and the stereochemistry of the double bond.

Methodology (¹H and ¹³C NMR):

  • Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Place the NMR tube in the spectrometer's probe.

  • Acquire the ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.

  • Process the ¹H NMR spectrum, including Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

  • Acquire the proton-decoupled ¹³C NMR spectrum.

  • Process the ¹³C NMR spectrum to identify the chemical shifts of the different carbon atoms.[4][5][6]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[7][8][9]

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • A detector records the abundance of each ion, generating a mass spectrum.

  • Analyze the spectrum to identify the molecular ion peak and the major fragment ions.[10]

Visualization of the Validation Workflow

The following diagrams illustrate the logical workflow for the spectroscopic validation of this compound and the key structural correlations.

G Workflow for Spectroscopic Validation cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_validation Conclusion Sample This compound IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Functional Groups Identified IR->IR_Data NMR_Data Connectivity & Stereochemistry NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Validation Structure Validated IR_Data->Validation NMR_Data->Validation MS_Data->Validation

Caption: Workflow for the spectroscopic validation of this compound.

G Structural Correlation with Spectroscopic Data cluster_structure Molecular Structure of this compound cluster_nmr ¹H and ¹³C NMR Correlations cluster_ir IR Correlations cluster_ms MS Fragmentation struct Cy-CH(α)=CH(β)-COOH H_alpha Hα (~5.8 ppm) struct->H_alpha correlates to H_beta Hβ (~7.1 ppm) struct->H_beta correlates to C_alpha Cα (~120 ppm) struct->C_alpha correlates to C_beta Cβ (~155 ppm) struct->C_beta correlates to COOH_H COOH (~12.0 ppm) struct->COOH_H correlates to COOH_C C=O (~172 ppm) struct->COOH_C correlates to OH_stretch O-H stretch (~3000 cm⁻¹) struct->OH_stretch gives rise to CO_stretch C=O stretch (~1700 cm⁻¹) struct->CO_stretch gives rise to CC_stretch C=C stretch (~1640 cm⁻¹) struct->CC_stretch gives rise to trans_bend trans C-H bend (~980 cm⁻¹) struct->trans_bend gives rise to M_plus M⁺ (154 m/z) struct->M_plus results in J_coupling J(Hα-Hβ) ≈ 16 Hz (trans) H_alpha->J_coupling H_beta->J_coupling M_minus_COOH [M-COOH]⁺ (109 m/z) M_plus->M_minus_COOH fragments to Cyclohexyl_cation [C₆H₁₁]⁺ (83 m/z) M_plus->Cyclohexyl_cation fragments to

Caption: Correlation of the molecular structure with key spectroscopic data.

By employing this combination of advanced spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently validate the structure of this compound, ensuring the integrity of their subsequent studies and development efforts. The clear differentiation from potential isomers, such as the (Z)-isomer, is particularly crucial and is readily achieved through the analysis of the ¹H NMR coupling constants.

References

Acrylic Acid Derivatives as Potential β-Tubulin Inhibitors: A Comparative Docking Study

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of acrylic acid derivatives targeting β-tubulin, a key protein in cancer therapy. The following sections detail the binding affinities, pharmacokinetic profiles, and the underlying experimental and computational methodologies.

This guide synthesizes findings from a study on novel acrylate-based compounds, highlighting their potential as anticancer agents through the inhibition of tubulin polymerization. The data presented compares the efficacy and in-silico properties of these derivatives with the known tubulin inhibitor, Combretastatin A-4 (CA-4).

Comparative Analysis of Acrylic Acid Derivatives

The following table summarizes the key quantitative data from the study, comparing the biological activity and predicted pharmacokinetic properties of the most potent acrylic acid derivative, compound 4b , and its ester analog, compound 5e , against the reference compound CA-4.

CompoundTargetIC50 (µM) on MDA-MB-231Tubulin Polymerization Inhibition (%)Binding Energy (kcal/mol)
Acrylic Acid Derivative (4b) β-Tubulin3.24 ± 0.1380.07%-8.12
Acrylate Ester (5e) β-Tubulin4.0677.81%-7.98
Combretastatin A-4 (CA-4) β-Tubulin1.27 ± 0.0989.77%-7.50

IC50 values represent the concentration required to inhibit 50% of cell growth in the MDA-MB-231 breast cancer cell line.[1][2] A lower IC50 value indicates higher potency. Tubulin polymerization inhibition was measured at a concentration of 25 µM.[2] Binding energy was determined through molecular docking simulations.

In Silico ADMET Profile

An early assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is crucial in the development pipeline.[3][4] In-silico ADMET predictions for the lead compounds 4b and 5e suggest favorable pharmacokinetic profiles.

PropertyCompound 4bCompound 5eAcceptable Range
Water Solubility Level 32Low to Good
Absorption Level 00Good
Blood-Brain Barrier (BBB) Level 22Medium
CYP2D6 Prediction Non-inhibitorNon-inhibitorNon-inhibitor
Hepatotoxicity Prediction Non-toxicNon-toxicNon-toxic

These predictions were generated using computational models to estimate the druglikeness of the compounds.[1][5]

Experimental and Computational Protocols

The following sections detail the methodologies employed to obtain the data presented in this guide.

Molecular Docking Protocol

Molecular docking studies are performed to predict the preferred orientation of a ligand when bound to a receptor, in this case, acrylic acid derivatives with β-tubulin.[6][7]

  • Protein Preparation: The three-dimensional crystal structure of the target protein (β-tubulin) is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: The 2D structures of the acrylic acid derivatives and the reference compound are sketched and converted to 3D structures. Energy minimization is then performed to obtain a stable conformation.

  • Docking Simulation: A molecular docking program, such as AutoDock or Discovery Studio, is used to perform the docking calculations.[8] The prepared ligands are placed in the binding site of the prepared protein, and a scoring function is used to estimate the binding affinity (in kcal/mol).

  • Analysis of Results: The docking results are analyzed to identify the best binding poses and key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligands and the protein's active site residues.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Reagents: Purified tubulin, GTP, and a buffer solution are required.

  • Procedure: Tubulin is incubated with GTP and the test compound (or a control) at 37°C. The polymerization of tubulin is monitored by measuring the increase in absorbance at 340 nm over time.

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of polymerization in the presence of the test compound to the rate in the control.

Cell Viability Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

  • Cell Culture: MDA-MB-231 breast cancer cells are cultured in a suitable medium.

  • Treatment: The cells are treated with various concentrations of the acrylic acid derivatives or the reference compound for a specified period (e.g., 48 hours).

  • Viability Assessment: A cell viability reagent (e.g., MTT) is added to the cells. The absorbance is measured to determine the number of viable cells.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the docking study and the general signaling pathway affected by tubulin inhibition.

experimental_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation l1 2D Structure of Acrylic Acid Derivative l2 3D Structure Generation l1->l2 l3 Energy Minimization l2->l3 dock Molecular Docking (e.g., AutoDock) l3->dock admet In Silico ADMET Prediction l3->admet p1 Download β-Tubulin Structure (PDB) p2 Prepare Protein (Remove water, add hydrogens) p1->p2 p2->dock analysis Analysis of Results (Binding Energy, Interactions) dock->analysis

Caption: Experimental workflow for the molecular docking of acrylic acid derivatives.

tubulin_inhibition_pathway cluster_cell Cellular Processes tubulin αβ-Tubulin Dimers microtubules Microtubules tubulin->microtubules Polymerization microtubules->tubulin Depolymerization mitosis Mitotic Spindle Formation microtubules->mitosis cell_cycle Cell Cycle Progression mitosis->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis Arrest at G2/M Phase inhibitor Acrylic Acid Derivative (e.g., 4b) inhibitor->tubulin Binds to Colchicine Binding Site

Caption: Signaling pathway illustrating the mechanism of action of tubulin inhibitors.

References

Safety Operating Guide

Proper Disposal of (E)-3-Cyclohexylacrylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of (E)-3-Cyclohexylacrylic acid is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide provides detailed procedures for the safe handling and disposal of this compound, emphasizing adherence to institutional and regulatory standards.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound or its waste, all personnel must be equipped with the following Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles or a face shield are mandatory.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. It is advisable to wear two pairs.[1]

  • Body Protection: A flame-resistant laboratory coat, fully buttoned, is required.

  • Footwear: Closed-toe shoes must be worn at all times in the laboratory.

  • Respiratory Protection: If there is a risk of generating dusts or aerosols, a NIOSH-approved respirator should be used.[1]

Waste Collection and Storage

Proper segregation and containment of chemical waste are paramount to prevent accidental reactions and ensure safe disposal.

  • Waste Container: Collect all this compound waste, including contaminated materials like gloves and paper towels, in a designated, chemically compatible, and properly labeled container.[4][5] The container must have a tightly fitting cap and be kept closed except when adding waste.[5]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[5] The approximate concentration and any other components of the waste mixture should also be indicated.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and peroxides.[6] Ensure the storage location is under the control of the generator.[5]

Disposal Procedures

The disposal of this compound must comply with all local, state, and federal regulations.[4]

Step-by-Step Disposal Protocol:

  • Do Not Dispose in Sanitary Sewer or Regular Trash: Under no circumstances should this compound or its containers be disposed of down the drain or in the regular trash.[4] This practice can lead to environmental contamination and potential reactions in the sewer system.

  • Avoid On-site Treatment (Unless Authorized): While neutralization may be a suitable disposal method for very small quantities of simple carboxylic acids, it is not recommended for this compound without the explicit approval and guidance of your institution's Environmental Health & Safety (EHS) department.[4][7] Corrosivity is a hazardous waste characteristic that may be treated by the generator on-site without a permit in some cases, but this should only be performed by trained personnel.[7]

  • Contact Environmental Health & Safety (EHS): The primary and recommended method of disposal is to contact your institution's EHS department or a licensed chemical waste disposal company.[4] They are equipped to handle and dispose of hazardous chemical waste in accordance with all regulations.

  • Waste Pickup Request: When the waste container is full or no longer in use, submit a chemical collection request form to your EHS department.[6]

Spill Management

In the event of a spill, the following procedures should be followed:

  • Small Spills: For small spills (e.g., a few milliliters), trained personnel wearing appropriate PPE may clean it up. Absorb the spill with an inert, non-combustible absorbent material such as sand or vermiculite.[2] Collect the absorbed material and place it in the designated hazardous waste container.

  • Large Spills: For larger spills, evacuate the area immediately and notify your institution's EHS or emergency response team.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, general guidelines for the disposal of acids provide some context. It is crucial to note that these are general recommendations and may not be directly applicable without EHS approval.

ParameterGuidelineRecommendation for this compound
Drain Disposal Generally prohibited for hazardous chemicals.[4][8]Not Recommended
Neutralization Dilute acid solutions (<10% v/v) with a pH between 7-9 may be eligible for drain disposal in some jurisdictions, provided they have no other contaminants.[4][9]Not Recommended without explicit EHS approval.

Below is a diagram illustrating the decision-making process for the proper disposal of this compound.

G A Waste Generated: This compound B Is the waste container properly labeled and sealed? A->B C Label the container with 'Hazardous Waste' and full chemical name. Ensure it is sealed. B->C No D Is the waste mixed with other chemicals? B->D Yes C->D E Segregate from incompatible materials. List all components on the label. D->E Yes F Store in a cool, dry, well-ventilated area. D->F No E->F G Contact Environmental Health & Safety (EHS) or licensed disposal company for pickup. F->G H Follow EHS instructions for disposal. G->H

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling (E)-3-Cyclohexylacrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of (E)-3-Cyclohexylacrylic acid, tailored for researchers, scientists, and professionals in drug development. The following procedural guidance is designed to ensure safe laboratory operations and minimize risks.

This compound is a solid substance that is harmful if swallowed and causes skin, eye, and respiratory irritation. Adherence to proper safety protocols is essential to mitigate these hazards.

Personal Protective Equipment (PPE)

When handling this compound, especially in solid form where dust may be generated, a comprehensive PPE strategy is critical.[1] The following table summarizes the required personal protective equipment.

PPE CategorySpecificationPurpose
Eye Protection Chemical splash goggles that meet EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn if there is a significant splash hazard.[2][3]To protect eyes from dust particles and accidental splashes.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Nitrile rubber). Gloves should be inspected for integrity before each use.[1][4]To prevent skin contact, which can cause irritation and burns.[5]
Body Protection A lab coat is mandatory. For procedures with a higher risk of contamination, a chemical-resistant apron over the lab coat is recommended.[4]To protect the skin and personal clothing from contamination.
Respiratory For procedures that may generate dust, a NIOSH/MSHA-approved respirator with appropriate particulate filters should be used.[3][6]To prevent inhalation of the substance, which can cause respiratory tract irritation.

Operational Plan: Safe Handling Protocol

All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[1][5][7]

Preparation:

  • Ensure the work area within the fume hood is clean and uncluttered.

  • Assemble all necessary equipment and reagents before handling the chemical.

  • Verify that an emergency eyewash station and safety shower are accessible and operational.[7]

  • Confirm the availability of a spill kit appropriate for corrosive solids.[4]

Handling:

  • Don all required personal protective equipment as specified in the table above.

  • Carefully weigh the solid this compound in the fume hood. Avoid creating dust.

  • If making a solution, slowly add the solid to the solvent with stirring. Be aware that dissolving acids can generate heat.[4]

  • Keep containers of this compound tightly closed when not in use.[2]

Post-Handling:

  • Wipe down the work area with an appropriate decontaminating solution.

  • Remove PPE carefully, avoiding self-contamination, and wash hands thoroughly.

  • Properly label and store the chemical in a cool, dry, and well-ventilated area away from incompatible materials.[2]

Disposal Plan

Chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.[7][8]

Waste Collection:

  • Collect all solid waste, including contaminated consumables (e.g., weigh boats, gloves, wipes), in a designated, properly labeled hazardous waste container.

  • Aqueous waste containing this compound should be collected in a separate, labeled container for hazardous liquid waste. The pH of the waste should be considered for proper segregation.

Disposal Procedure:

  • Do not dispose of this compound or its waste down the drain.[9]

  • Solid waste containing this substance can often be disposed of via incineration through a licensed waste disposal contractor.[10]

  • Ensure all waste containers are securely sealed and stored in a designated secondary containment area while awaiting pickup by a certified hazardous waste disposal service.

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_post Post-Procedure prep1 Verify Fume Hood Operation prep2 Assemble Materials & Reagents prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 handle2 Prepare Solution (if applicable) handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Segregate & Label Waste clean1->clean2 clean3 Store Waste for Pickup clean2->clean3 post1 Doff PPE clean3->post1 post2 Wash Hands Thoroughly post1->post2

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.